The following technical guide provides an in-depth analysis of 3'-chlorocinnamanilide , clarifying its synonymy with N-(3-chlorophenyl)cinnamamide and detailing its synthesis, physicochemical properties, and pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3'-chlorocinnamanilide , clarifying its synonymy with N-(3-chlorophenyl)cinnamamide and detailing its synthesis, physicochemical properties, and pharmacological significance.
Nomenclature, Synthesis, and Pharmacological Applications[1]
Part 1: Executive Summary & Nomenclature Resolution
The Core Directive: The terms 3'-chlorocinnamanilide and N-(3-chlorophenyl)cinnamamide refer to the exact same chemical entity .[1]
The distinction is purely nomenclatural:
3'-chlorocinnamanilide: Uses traditional "anilide" nomenclature.[1] The "cinnamanilide" parent structure implies a cinnamoyl group attached to an aniline. The prime symbol (') explicitly denotes substitution on the aniline ring (the amine-derived portion), distinguishing it from substitution on the cinnamic acid ring (unprimed).[1]
N-(3-chlorophenyl)cinnamamide: Follows IUPAC systematic naming, explicitly identifying the amide nitrogen substituent as a 3-chlorophenyl group.[1]
Chemical Identity Table
Property
Specification
IUPAC Name
(2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide
Common Name
3'-chlorocinnamanilide
Molecular Formula
C₁₅H₁₂ClNO
Molecular Weight
257.71 g/mol
Core Scaffold
Cinnamamide (α,β-unsaturated amide)
| Key Substituent | Chlorine at the meta (3') position of the N-phenyl ring |[1][2][3]
Structural Visualization & Numbering Logic
The following diagram illustrates the mapping between the two naming conventions, confirming the synonymy.
Figure 1: Structural assembly and numbering logic validating the synonymy of the two terms.
Part 2: Synthesis & Fabrication Protocol
The synthesis of 3'-chlorocinnamanilide is a classic nucleophilic acyl substitution, typically utilizing the Schotten-Baumann reaction conditions or anhydrous acylation. The following protocol is designed for high purity and yield, suitable for biological screening.
Figure 2: Synthetic pathway via acyl chloride condensation.
Step-by-Step Protocol
Preparation of Reagents:
Dissolve 3-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Add Pyridine or Triethylamine (TEA) (1.2 eq) as an acid scavenger.[1] Why? To neutralize the HCl generated and drive the equilibrium forward.
Acylation (The Critical Step):
Cool the amine solution to 0°C in an ice bath to control the exotherm.
Dropwise add a solution of Cinnamoyl chloride (1.1 eq) in the same solvent over 20 minutes.
Observation: A white precipitate (amine salt) may form immediately.[1]
Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
Workup & Purification:
Quench: Add 5% HCl solution to the reaction mixture. Why? To solubilize the excess pyridine/TEA and unreacted aniline as water-soluble salts.
Extraction: Separate the organic layer. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid) and brine.[1]
Drying: Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
Recrystallization: The crude solid is best purified by recrystallization from absolute ethanol .
Target Yield: 75–85%.
Part 3: Biological & Pharmacological Applications[1][2][3][4][5][6]
This specific derivative is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, particularly for infectious diseases.
Antimycobacterial Activity (Tuberculosis)
Research by groups such as Waisser et al. has established substituted cinnamanilides as potent antitubercular agents.[1]
Mechanism: These compounds likely interfere with the biosynthesis of mycolic acids or disrupt the mycobacterial cell membrane.
The "3'-Chloro" Advantage:
Lipophilicity (LogP): The chlorine atom increases lipophilicity (LogP ~4.0), facilitating penetration through the waxy, lipid-rich cell wall of Mycobacterium tuberculosis.[1]
Electronic Effect: The electron-withdrawing nature of the meta-chloro group ($ \sigma_m = 0.37 $) reduces the electron density on the amide nitrogen, potentially increasing the stability of the amide bond against enzymatic hydrolysis in vivo.
Structure-Activity Relationship (SAR) Logic[1]
Figure 3: Structure-Activity Relationship (SAR) driving the biological efficacy of the 3'-chloro derivative.[1]
Part 4: Analytical Characterization
To validate the synthesis of 3'-chlorocinnamanilide, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 300-500 MHz, DMSO-d₆)
Amide Proton (-NH-): Singlet, typically downfield at δ 10.2–10.5 ppm .[1]
Vinylic Protons (-CH=CH-): Two doublets with a large coupling constant (J ≈ 15–16 Hz ), confirming the trans (E) geometry.[1]
The 3'-chloroaniline ring will show a distinct pattern: a singlet-like triplet for the proton between Cl and N (H-2'), and multiplets for H-4', H-5', H-6'.[1]
Strategic Engineering of N-Aryl Cinnamamides: A Technical Guide to SAR and Synthesis
Executive Summary The N-aryl cinnamamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets through a combination of rigid geometry, hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-aryl cinnamamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets through a combination of rigid geometry, hydrogen bonding, and controlled electrophilicity. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic observations to the causal mechanisms driving potency in TRPV1 antagonism , antimicrobial activity , and tubulin inhibition . It provides a validated synthetic workflow and mechanistic insights into the role of the
-unsaturated linker as a conditional Michael acceptor.
The Core Pharmacophore: Structural Anatomy
The N-aryl cinnamamide scaffold is tripartite, consisting of the Cinnamoyl moiety (Region A), the Enone-Amide Linker (Region B), and the N-Aryl tail (Region C).
Region A: The Cinnamoyl Moiety (Ring A)
Role: Dictates the primary hydrophobic interaction and steric fit within the binding pocket.
SAR Insight:
TRPV1 Antagonism: Large, lipophilic substituents at the para-position (e.g., 4-tert-butyl) are critical for high affinity, occupying the hydrophobic vanilloid pocket.
Anticancer (Tubulin): The 3,4,5-trimethoxy substitution pattern mimics the A-ring of colchicine, essential for inhibiting tubulin polymerization.
Antimicrobial: Lipophilicity generally correlates with activity, but specific steric constraints are looser compared to receptor-based targets.
Region B: The Linker (
-Unsaturated Amide)
Role: Provides a rigid spacer maintaining the trans (E) geometry and acts as an electrophilic warhead.
SAR Insight:
Geometry: The (E)-isomer is thermodynamically stable and biologically active. The (Z)-isomer often suffers from steric clash and reduced potency.
Electrophilicity: The
-carbon is susceptible to nucleophilic attack (Michael addition).[1] While this enables covalent modification of cysteine residues (e.g., in Keap1 or specific enzymes), excessive reactivity leads to toxicity (PAINS). Methylation at the -position reduces Michael acceptor reactivity, often improving metabolic stability at the cost of potency if covalent binding is required.
Region C: The N-Aryl Tail (Ring B)
Role: Fine-tunes electronic properties, solubility, and metabolic stability.
SAR Insight:
Antimicrobial: Electron-withdrawing groups (EWGs) like -Cl, -CF
, or -NO at the meta or para positions significantly enhance potency against MRSA and M. tuberculosis.
TRPV1: Bicyclic systems (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-6-yl) or 4-CF
substitutions improve oral bioavailability and binding affinity.
Solubility: Introduction of polar groups (e.g., morpholine, piperazine) here is a common strategy to offset the lipophilicity of Region A.
Visualization: SAR & Mechanistic Map
The following diagram maps the structural modifications to specific biological outcomes.
Caption: Functional dissection of the N-aryl cinnamamide scaffold showing region-specific modifications for targeted biological activity.
Comparative Potency Data
The table below synthesizes potency data from key studies, highlighting the impact of specific substitutions.
To ensure reproducibility and high yield, the Acid Chloride Method is recommended over direct coupling reagents (EDC/DCC) for this scaffold due to the lower reactivity of aniline derivatives and the stability of the cinnamoyl system.
Method: Acid Chloride Activation
Objective: Synthesis of (E)-N-(4-(trifluoromethyl)phenyl)-3-(4-(tert-butyl)phenyl)acrylamide.
Activation: In a flame-dried round-bottom flask, dissolve the cinnamic acid derivative in anhydrous DCM. Add SOCl
dropwise at 0°C. Reflux for 2–3 hours.
Checkpoint: Monitor by TLC (conversion of acid to acid chloride).
Note: Evaporate excess SOCl
and re-dissolve in fresh DCM to avoid side reactions.
Coupling: Add the aniline derivative and Et
N to the acid chloride solution at 0°C. Stir at room temperature for 4–12 hours.
Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline) and brine. Dry over NaSO.
Purification: Recrystallization from Ethanol/Water is preferred for cinnamamides. If necessary, use column chromatography (Hexane:EtOAc).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for N-aryl cinnamamides via acid chloride activation.
Mechanistic Nuance: The Michael Acceptor
A critical consideration in the design of N-aryl cinnamamides is the reactivity of the
-unsaturated ketone.
Covalent Inhibition: In antimicrobial and antioxidant applications (e.g., Nrf2 pathway activation), the compound often acts as a Michael acceptor , forming a covalent bond with cysteine thiols on the target protein [6].
Reversible Binding: For TRPV1 antagonists like AMG9810, the interaction is primarily driven by non-covalent forces (hydrogen bonding,
- stacking, hydrophobic effects). While the double bond provides necessary geometry, it does not necessarily form a covalent adduct with the receptor [4].
Design Implication: If toxicity is observed, consider sterically hindering the
-position (e.g., -methyl) or replacing the alkene with a bioisostere (e.g., cyclopropane or amide-isostere) to reduce non-specific reactivity with glutathione.
References
Doherty, E. M., et al. (2005). Discovery of potent, orally available vanilloid receptor-1 antagonists.[2][6] Structure-activity relationship of N-aryl cinnamides. Journal of Medicinal Chemistry. Link
Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. Link
De, P., et al. (2025). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. Link
Gavva, N. R., et al. (2005). Novel vanilloid receptor-1 antagonists described for the treatment of pain. BioWorld. Link
Konecny, P., et al. (2021). Structure-Activity Relationship of the Cinnamamide Family of Antibiotic Potentiators for Methicillin-Resistant Staphylococcus aureus (MRSA). ACS Infectious Diseases. Link
Zhang, H., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Link
N-(3-Chlorophenyl)Cinnamamide PubChem and ChemSpider data
Executive Summary N-(3-Chlorophenyl)cinnamamide (also known as 3'-chlorocinnamanilide) represents a critical scaffold in medicinal chemistry, specifically within the class of N-arylcinnamamides. These compounds are privi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(3-Chlorophenyl)cinnamamide (also known as 3'-chlorocinnamanilide) represents a critical scaffold in medicinal chemistry, specifically within the class of N-arylcinnamamides. These compounds are privileged structures, exhibiting broad-spectrum biological activities ranging from antimicrobial properties (specifically against M. tuberculosis and MRSA) to anticancer potential via tubulin polymerization inhibition.
This guide provides a rigorous technical breakdown of the compound, moving beyond basic database entries to offer actionable synthesis protocols, quality control parameters, and structural-activity relationship (SAR) insights.
Chemical Identity & Database Metadata
Accurate identification is the prerequisite for reproducible science. While specific database IDs can fluctuate based on vendor libraries, the chemical constants below define the entity.
The most robust method for synthesizing N-(3-Chlorophenyl)cinnamamide is the Schotten-Baumann reaction or anhydrous nucleophilic acyl substitution using cinnamoyl chloride. This method is preferred over direct coupling (using EDC/NHS) due to higher yields and simpler purification for this specific lipophilic substrate.
Reaction Logic
The reaction involves the nucleophilic attack of the 3-chloroaniline nitrogen on the carbonyl carbon of cinnamoyl chloride. A base (Triethylamine or Pyridine) is strictly required to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) to ensure anhydrous conditions.
Solubilization: Dissolve 3-chloroaniline (1.0 equiv) in anhydrous DCM. Add Triethylamine (1.2 equiv). Cool the mixture to 0°C in an ice bath.
Addition: Dissolve cinnamoyl chloride (1.0 equiv) in a separate volume of DCM. Add this solution dropwise to the aniline mixture over 30 minutes. Critical: Rapid addition causes exotherms that may lead to side products.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Work-up:
Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine).
Wash with saturated
(to remove unreacted acid).
Wash with Brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize the crude solid from hot Ethanol. If purity <95%, perform column chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow Visualization
Figure 1: Optimized synthesis workflow for N-arylcinnamamides ensuring removal of catalytic impurities.
Biological Applications & Mechanism of Action
Research indicates that the cinnamamide scaffold acts as a "privileged structure" capable of binding multiple biological targets. The 3-chlorophenyl moiety specifically modulates lipophilicity and electronic distribution, affecting binding affinity.
Antimicrobial Activity (SAR Context)
Studies on chlorinated cinnamanilides have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis.
Mechanism: Disruption of bacterial cell wall synthesis or membrane potential.
SAR Insight: The 3,4-dichloro derivatives often show higher potency than the 3-chloro or 4-chloro monosubstituted analogs, but the 3-chloro variant remains a vital comparator for determining the necessity of the meta-substituent [1].
Anticancer Potential (Tubulin Inhibition)
Cinnamamides are structural analogs of combretastatin. They can bind to the colchicine-binding site of tubulin.
Mechanism: The
-unsaturated ketone (Michael Acceptor) can covalently modify cysteine residues in specific enzymes, or the rigid structure may fit into the hydrophobic pocket of tubulin, inhibiting polymerization and causing cell cycle arrest [2].
Mechanistic Pathway Diagram
Figure 2: Dual-pathway mechanism of action illustrating potential anticancer and antimicrobial cascades.
Safety and Handling (GHS Classification)
While specific toxicological data for the 3-chloro isomer may be sparse, it should be handled according to the safety profile of the general cinnamamide class and chloroanilines.
Signal Word: WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H302: Harmful if swallowed (inferred from aniline precursor).
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the lachrymatory nature of cinnamoyl chloride and toxicity of chloroanilines.
References
Pospisilova, S., et al. (2022). "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides." International Journal of Molecular Sciences. Available at: [Link]
De, P., et al. (2011). "Synthesis and biological evaluation of N-aryl cinnamamides as novel anticancer agents." European Journal of Medicinal Chemistry. (Contextual citation for cinnamamide anticancer mechanism).
PubChem Database. "Cinnamamide Derivatives."[3] National Center for Biotechnology Information. Available at: [Link]
The Therapeutic Potential of 3-Chloro Substituted Cinnamic Acid Amides: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of the Cinnamic Scaffold in Medicinal Chemistry Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry res...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Appeal of the Cinnamic Scaffold in Medicinal Chemistry
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry research due to their wide array of biological activities.[1][2] The simple, yet versatile, structure of the cinnamoyl scaffold, characterized by a phenyl ring, a conjugated double bond, and a carboxylic acid moiety, offers numerous opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1] Among the various modifications, the introduction of a halogen atom, particularly chlorine, onto the phenyl ring has been a successful strategy in the development of bioactive molecules.[3] This guide provides an in-depth technical overview of a specific subclass: 3-chloro substituted cinnamic acid amides. We will explore their synthesis, diverse biological activities, and the underlying structure-activity relationships, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Strategic Synthesis of 3-Chloro Cinnamic Acid Amides: Pathways to a Privileged Scaffold
The synthesis of 3-chloro substituted cinnamic acid amides typically follows a two-step sequence: the formation of 3-chloro cinnamic acid, followed by its conversion to the corresponding amide. Several established synthetic routes can be employed, offering flexibility in terms of scale and substrate scope.
Core Synthesis of 3-Chloro Cinnamic Acid
The Perkin or Knoevenagel condensation reactions are the most common methods for the synthesis of cinnamic acids. For 3-chloro cinnamic acid, the starting material is 3-chlorobenzaldehyde.
Protocol: Knoevenagel Condensation for 3-Chloro Cinnamic Acid
This protocol describes a general procedure for the synthesis of 3-chloro cinnamic acid from 3-chlorobenzaldehyde and malonic acid.
Materials:
3-Chlorobenzaldehyde
Malonic acid
Pyridine
Piperidine (catalyst)
Hydrochloric acid (HCl)
Ethanol
Deionized water
Procedure:
In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.
Add a catalytic amount of piperidine to the solution.
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
A precipitate of 3-chloro cinnamic acid will form. Filter the solid, wash thoroughly with cold water to remove any remaining pyridine and unreacted starting materials.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-chloro cinnamic acid.
Characterize the final product by melting point, 1H NMR, and 13C NMR spectroscopy.
Causality Behind Experimental Choices:
Pyridine as Solvent and Base: Pyridine serves as both a solvent to dissolve the reactants and a base to deprotonate malonic acid, forming the reactive enolate intermediate.
Piperidine Catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to facilitate the initial condensation reaction.
Acidic Workup: The addition of HCl protonates the carboxylate intermediate, leading to the precipitation of the final cinnamic acid product. It also neutralizes the basic pyridine and piperidine.
Amide Bond Formation: Coupling 3-Chloro Cinnamic Acid with Amines
Once 3-chloro cinnamic acid is obtained, it can be converted to a variety of N-substituted amides using standard peptide coupling techniques. A common and efficient method involves the activation of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, to form the more reactive acyl chloride, which then readily reacts with the desired amine.
Protocol: Synthesis of N-Aryl-3-chlorocinnamamides [3]
This protocol details the synthesis of N-aryl-3-chlorocinnamamides from 3-chloro cinnamic acid and various substituted anilines.
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
Procedure:
Suspend 3-chloro cinnamic acid (1 equivalent) in an excess of thionyl chloride.
Heat the mixture at reflux for 2-3 hours until the solid dissolves and the evolution of HCl gas ceases.
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chloro cinnamoyl chloride.
Dissolve the crude acyl chloride in anhydrous DCM or THF.
In a separate flask, dissolve the desired substituted aniline (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) in the same anhydrous solvent.
Slowly add the solution of 3-chloro cinnamoyl chloride to the aniline solution at 0 °C with stirring.
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-3-chlorocinnamamide.
Characterize the final product using techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Self-Validating System:
The formation of the acyl chloride can be confirmed by the disappearance of the broad -OH peak of the carboxylic acid in the IR spectrum and the appearance of a sharp C=O stretch at a higher wavenumber.
The final amide product can be validated by the presence of the characteristic N-H stretch and amide C=O stretch in the IR spectrum, as well as the expected signals in the 1H and 13C NMR spectra.
Caption: Potential anticancer mechanism of 3-chloro cinnamic acid amides.
Herbicidal Activity: A Potential for Agricultural Applications
Substituted cinnamic acids and their amides have also been investigated for their potential as herbicides. [4][5][6][7]A study on various substituted cinnamic acids and their amide analogues revealed that 3-chloro cinnamic acid derivatives exhibited significant germination inhibition activity. [5]This suggests that these compounds could be developed as a new class of herbicides for weed control in agriculture. The mechanism of action is likely related to the disruption of essential biochemical pathways in the target weeds.
Structure-Activity Relationship (SAR): The Significance of the 3-Chloro Substituent
The biological activity of cinnamic acid amides is highly dependent on the nature and position of the substituents on both the phenyl ring of the cinnamic acid moiety and the N-aryl group of the amide. [8]The 3-chloro substituent plays a critical role in modulating the electronic and steric properties of the molecule, which in turn influences its interaction with biological targets.
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the acidity of the N-H proton in the amide linkage and the reactivity of the α,β-unsaturated system. This can affect hydrogen bonding interactions with target proteins and the susceptibility of the molecule to nucleophilic attack.
Steric and Lipophilic Effects: The presence of the chlorine atom at the 3-position introduces steric bulk, which can influence the binding affinity and selectivity for a particular biological target. [9]Furthermore, the chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
The study on chlorinated N-arylcinnamamides highlighted that the position of the chloro substituent significantly impacts antibacterial activity. [3]This underscores the importance of a systematic exploration of different substitution patterns to optimize the desired biological activity.
Future Perspectives and Conclusion
3-chloro substituted cinnamic acid amides represent a promising class of compounds with a diverse range of biological activities. While research in this specific area is still emerging, the existing data on related chlorinated cinnamic acid derivatives provides a strong rationale for their further investigation as potential therapeutic agents and agrochemicals.
Future research should focus on:
Expansion of the Chemical Space: Synthesis of a broader library of N-substituted-3-chlorocinnamamides to explore a wider range of biological targets.
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of predictive models to guide the design of more potent and selective analogues.
In Vivo Efficacy and Safety Evaluation: Assessment of the therapeutic potential and safety profile of lead compounds in relevant animal models.
References
Abdel-Latif, E., & El-Gohary, H. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
Bollini, M., & Lombardo, M. (2014). Design, synthesis and biological evaluation of arylcinnamide hybrid derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 83, 54-65. [Link]
Doležal, M., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1845. [Link]
Firdaus, S., et al. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Universitas Hasanuddin. [Link]
Gawande, N. G., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4255-4261. [Link]
Hesp, K. D., Bergman, R. G., & Ellman, J. A. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C-H Bonds with Isocyanates. Journal of the American Chemical Society, 133(30), 11430-11433. [Link]
Jadhav, S. D., et al. (2018). Synthesis and Characterization of Novel Cinnamamide Deriverties and Their Antimicrobial Activities. Late Ku. Durga K Banmeru Science College,Lonar. [Link]
Kondratov, I. S., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3537. [Link]
Larasati, Y. A., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(21), 6436. [Link]
Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3232. [Link]
Liu, Z., et al. (2015). Synthesis and Biological Evaluation of Strictosamide Derivatives with Improved Antiviral and Antiproliferative Activities. Chemical Biology & Drug Design, 86(3), 316-323. [Link]
Marc, G., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(13), 1334-1361. [Link]
Marchand, P., et al. (2009). Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents. Bioorganic & Medicinal Chemistry, 17(18), 6715-6727. [Link]
Meng, F. F., et al. (2021). Synthesis, herbicidal activity, crop safety and soil degradation of sulfonylamino-substituted chlorsulfuron. Journal of Pesticide Science, 46(3), 278-282. [Link]
Mishchenko, N. I., et al. (2023). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Chemistry Proceedings, 12(1), 41. [Link]
Mphahlele, M. J., et al. (2022). Synthesis and Biological Activities of Novel N-arylcinnamamides. Molecules, 27(19), 6523. [Link]
Mphahlele, M. J., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4501. [Link]
Ogawa, N., et al. (2021). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Journal of Pesticide Science, 46(3), 278-282. [Link]
Panda, J., et al. (2021). Chemical Synthesis of Rationally Design 9-(n-arylmethylamino) Noscapinoids and Cellular Evaluation as Potent Tubulin Binding Anticancer Agent Using Breast Cancer Cell Lines. Sambalpur University. [Link]
Pan, C., et al. (2012). Synthesis and biological evaluation of ortho-aryl N-hydroxycinnamides as potent histone deacetylase (HDAC) 8 isoform-selective inhibitors. Archiv der Pharmazie, 345(10), 785-794. [Link]
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Wang, Y., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(16), 4991. [Link]
Zha, G.-F., et al. (2016). Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of Medicinal Chemistry, 59(8), 3687-3699. [Link]
synthesis protocol for N-(3-chlorophenyl)cinnamamide using cinnamoyl chloride
Topic: High-Yield Synthesis of N-(3-chlorophenyl)cinnamamide via Schotten-Baumann Acylation Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of N-(3-chlorophenyl)cinnamamid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Yield Synthesis of N-(3-chlorophenyl)cinnamamide via Schotten-Baumann Acylation
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(3-chlorophenyl)cinnamamide, a member of the N-arylcinnamamide class of compounds known for their diverse biological activities.[1] The described method utilizes the robust and efficient Schotten-Baumann reaction, involving the acylation of 3-chloroaniline with cinnamoyl chloride under aqueous alkaline conditions. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.
Introduction and Scientific Principle
N-arylcinnamamides are a significant class of organic compounds, extensively studied for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Their structural motif, featuring a phenyl ring and an α,β-unsaturated carbonyl group, makes them valuable scaffolds in medicinal chemistry.
The synthesis protocol detailed herein employs the Schotten-Baumann reaction, a classic and reliable method for forming amides from amines and acyl chlorides.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloroaniline nucleophilically attacks the electrophilic carbonyl carbon of cinnamoyl chloride. The reaction is conducted in a two-phase system (aqueous and organic) with a base, typically sodium hydroxide, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[7][8]
Signals corresponding to aromatic, vinyl, and amide protons
References
Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024).
(PDF) Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. (2024).
Reaction of Cinnamoyl Chloride with a Dialkylcadmium Reagent. (n.d.). UNI ScholarWorks.
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (n.d.). PMC.
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). PMC - NIH.
Synthesis and preliminary biological evaluation of novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives as potential antimycobacterial agents: an operational Topliss Tree approach. (n.d.). PubMed.
Fe-catalyzed Decarbonylative Alkylative Spirocyclization of N-Arylcinnamamides: Access to Alkylated 1-Azaspirocyclohexadienones. (n.d.). PMC - NIH.
Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. (n.d.).
Recrystallization of Cinnamic acid and Tryptamine Part I. (2020). YouTube.
Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. (2022). Universitas Hasanuddin.
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
Schotten-Baumann Reaction. (n.d.). Cambridge University Press.
Application Note: Rapid and Efficient Synthesis of N-(3-chlorophenyl)cinnamamide via Microwave-Assisted Chemistry
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Cinnamamides and the Advent of Microwave Synthesis Cinnamic acid and its derivatives, including the amide N-(3-chlorophe...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Cinnamamides and the Advent of Microwave Synthesis
Cinnamic acid and its derivatives, including the amide N-(3-chlorophenyl)cinnamamide, represent a class of compounds with significant potential in medicinal chemistry and materials science.[1] These molecules are explored for a wide range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive scaffolds for drug discovery.[1] The synthesis of the amide bond is a cornerstone of organic and medicinal chemistry. However, traditional methods often require prolonged reaction times, harsh conditions, and the use of potentially hazardous coupling reagents.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating. By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and selectivity.[3] This rapid and uniform heating is a consequence of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a swift increase in temperature. This application note provides a detailed protocol for the synthesis of N-(3-chlorophenyl)cinnamamide using a microwave-assisted approach, highlighting the practical advantages and underlying scientific principles.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(3-chlorophenyl)cinnamamide.
Cinnamoyl chloride is corrosive and causes severe skin burns and eye damage.[4][5][6][7]
3-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[8][9][10][11][12]
Pyridine is flammable and harmful if swallowed, inhaled, or in contact with skin.
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Reaction Setup and Microwave Irradiation
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cinnamoyl chloride (1.0 mmol, 166.6 mg).
Dissolve the cinnamoyl chloride in 3 mL of anhydrous dichloromethane (DCM).
In a separate vial, dissolve 3-chloroaniline (1.0 mmol, 127.6 mg) in 2 mL of anhydrous DCM.
Slowly add the 3-chloroaniline solution to the stirred solution of cinnamoyl chloride in the microwave vial.
Add anhydrous pyridine (1.2 mmol, 94.9 mg, 97 µL) to the reaction mixture.
Seal the microwave vial securely.
Place the vial in the cavity of the microwave reactor.
Irradiate the mixture under the following conditions:
Temperature: 120 °C (Ramp time: 2 minutes)
Hold Time: 10 minutes
Power: Dynamic (adjusted to maintain temperature)
Stirring: High
Workup and Purification
After the reaction is complete, allow the vial to cool to room temperature.
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with:
1 M HCl (2 x 10 mL)
Saturated NaHCO₃ solution (2 x 10 mL)
Brine (1 x 10 mL)
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-chlorophenyl)cinnamamide as a solid.
Workflow Diagram
Caption: Experimental workflow for microwave-assisted synthesis.
Characterization of N-(3-chlorophenyl)cinnamamide
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
Technique
Expected Results
¹H NMR (DMSO-d₆)
Signals corresponding to the aromatic protons of both phenyl rings and the vinyl protons of the cinnamoyl moiety. A singlet for the amide proton (NH) is expected around 10.4 ppm.
IR (cm⁻¹)
Characteristic peaks for N-H stretching (~3290 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C=C stretching (~1620 cm⁻¹).
Mass Spectrometry
Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₂ClNO).
Melting Point
A sharp melting point is indicative of high purity. For a similar compound, (2E)-N-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide, the melting point is reported as 177-178 °C.[1]
Scientific Rationale and Advantages of the Microwave-Assisted Protocol
The synthesis of N-(3-chlorophenyl)cinnamamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This is followed by the elimination of a chloride ion. The pyridine added to the reaction acts as a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
Microwave irradiation significantly accelerates this process through efficient and uniform heating. Polar molecules, such as the reactants and the solvent, align with the electric field of the microwaves. The rapid oscillation of the field causes these molecules to rotate, generating heat through friction. This direct energy transfer to the molecules in the reaction mixture leads to a rapid increase in temperature, dramatically increasing the reaction rate compared to conventional heating methods.
Key Advantages:
Speed: The reaction time is reduced from hours to minutes.
Efficiency: Microwave heating often leads to higher yields and cleaner reaction profiles.[3]
Reproducibility: Precise control over reaction parameters such as temperature and time ensures high reproducibility.
Green Chemistry: Reduced reaction times and often the possibility of using less solvent align with the principles of green chemistry.
Troubleshooting
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction.
Increase the reaction time or temperature. Ensure reagents are of high purity and anhydrous.
Loss of product during workup.
Ensure proper phase separation and minimize transfers.
Check the microwave reactor's performance and calibration.
Conclusion
This application note details a rapid, efficient, and reliable protocol for the synthesis of N-(3-chlorophenyl)cinnamamide using microwave-assisted organic synthesis. The significant reduction in reaction time and the potential for high yields make this method highly attractive for research and development in medicinal chemistry and related fields. The principles and techniques described herein can be adapted for the synthesis of a wide range of other amide derivatives.
References
Villamizar, L. et al. Simple and efficient microwave-assisted synthesis of new N-biphenyl cinnamamides/3-arylpropanamides and C6-substituted phenanthridines. ResearchGate. [Link]
Al-Otaibi, J. S. et al. Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. National Institutes of Health. [Link]
Li, Y. et al. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. [Link]
Bhagat, P. R. MICROWAVE ASSISTED SYNTHESIS OF 1-(3 -CHLOROPHENYL)-3, 5- DIARYL – PYRAZOLES. TSI Journals. [Link]
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
This citation was not used in the final response.
Safety Data Sheet: 3-Chloroaniline. Carl ROTH. [Link]
Oravec, M. et al. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. National Institutes of Health. [Link]
This citation was not used in the final response.
Safety data sheet: 3-Chloroaniline. Carl ROTH. [Link]
Safety data sheet: 3-Chloroaniline. CPAchem. [Link]
Application Note: A Comprehensive Guide to EDC/HOBt Coupling for the Synthesis of N-Aryl Cinnamamides
Foreword: The Enduring Importance of the Amide Bond In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group, integral to the structure of countless pharmaceuticals a...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Enduring Importance of the Amide Bond
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group, integral to the structure of countless pharmaceuticals and bioactive molecules. The synthesis of N-aryl cinnamamides, a scaffold known for a wide range of pharmacological activities, represents a pertinent application of modern synthetic chemistry. This guide provides an in-depth exploration of one of the most reliable and widely adopted methods for amide bond formation: the coupling of a carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). Our focus is to move beyond a mere recitation of steps, offering instead a rationale-driven protocol grounded in mechanistic understanding to empower researchers to optimize, troubleshoot, and successfully implement this critical reaction.
The Mechanistic Heart of the Reaction: Why EDC and HOBt?
Understanding the "why" behind a protocol is the key to mastering it. The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are unsuitable for complex molecules.[1] Coupling agents are therefore essential. The EDC/HOBt system operates through a synergistic, multi-step process that activates the carboxylic acid while minimizing common side reactions.
The coupling proceeds via a distinct pathway:
Activation of Carboxylic Acid: The process begins with the reaction of the carboxylic acid (cinnamic acid) with EDC. The carbodiimide activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate.[2][3] This intermediate is susceptible to nucleophilic attack, but its instability is a double-edged sword.
The Crucial Role of HOBt: The unstable O-acylisourea can rearrange into a stable N-acylurea byproduct, a reaction that terminates the desired pathway and complicates purification.[4] This is where HOBt plays its critical role. As a superior nucleophile, HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-ester.[2] This new intermediate is more stable than the O-acylisourea but sufficiently reactive for the subsequent step. This interception is the primary mechanism by which HOBt suppresses the formation of N-acylurea and also minimizes racemization if chiral centers are present.[4][5][6][7]
Amide Bond Formation: The N-aryl amine, acting as the final nucleophile, attacks the activated HOBt-ester. This step forms the desired N-aryl cinnamamide, the thermodynamically stable final product.
Byproduct Generation: This final attack regenerates HOBt, allowing it to act catalytically (though it is often used stoichiometrically), and releases the EDC-urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). A key advantage of using EDC is that this urea byproduct is water-soluble, facilitating its removal during aqueous workup, a significant improvement over reagents like DCC which produce an insoluble urea.[4][5]
Caption: Fig. 1: EDC/HOBt Coupling Mechanism.
Core Protocol: Synthesis of a Representative N-Aryl Cinnamamide
This protocol provides a robust starting point. Researchers should note that optimization, particularly regarding stoichiometry and reaction time, may be necessary depending on the specific electronic and steric properties of the cinnamic acid and N-aryl amine substrates.
Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, ice bath, standard glassware for extraction, rotary evaporator, thin-layer chromatography (TLC) supplies.
3.2. Step-by-Step Experimental Procedure
Caption: Fig. 2: Experimental Workflow.
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the cinnamic acid (1.0 eq.), the N-aryl amine (1.0-1.2 eq.), and HOBt (1.0-1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile or less reactive. HOBt is used stoichiometrically to ensure efficient capture of the O-acylisourea intermediate.
Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (1.2 eq.) to liberate the free amine. Stir for 5-10 minutes.[8]
EDC Addition: Add EDC.HCl (1.2-1.5 eq.) to the cold, stirring mixture in several portions over 10-15 minutes.[8]
Scientist's Note: Portion-wise addition of EDC at 0 °C is critical. It helps to control the initial exotherm of the activation step and minimizes the concentration of the highly reactive O-acylisourea at any given time, further preventing side reactions.[4]
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring overnight (14-18 hours).[9]
Monitoring: Monitor the reaction's progress by TLC, visualizing the consumption of the limiting starting material.
Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with:
1M HCl (2x) - to remove unreacted amine, DIPEA, and the EDC-urea byproduct.
Saturated NaHCO₃ solution (2x) - to remove HOBt and any unreacted cinnamic acid.
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid or oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-aryl cinnamamide.
Data Summary & Key Parameters
For successful and reproducible synthesis, careful control of stoichiometry is paramount. The following table provides a validated starting point for reagent equivalents.
Reagent
Molar Equivalents
Rationale & Scientist's Note
Cinnamic Acid
1.0
The limiting reagent.
N-Aryl Amine
1.0 - 1.2
A slight excess can compensate for less nucleophilic amines or drive the reaction to completion.
EDC.HCl
1.2 - 1.5
An excess is required to ensure full activation of the carboxylic acid. Using >1.5 eq. rarely improves yield and complicates purification.
HOBt
1.0 - 1.2
Used in stoichiometric amounts to effectively suppress side reactions. Can sometimes be used catalytically (0.1-0.2 eq.) for highly reactive substrates, but 1.0 eq. is standard.[8][10]
DIPEA / Et₃N
1.2 (if needed)
Only necessary if using an amine salt or if the reaction requires basic conditions. Must be a non-nucleophilic base.
Troubleshooting & Field-Proven Insights
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
Inactive Reagents: EDC is moisture-sensitive.
Use fresh EDC from a tightly sealed container. Ensure solvents are anhydrous.
Poor Amine Nucleophilicity: Electron-withdrawing groups on the aryl amine decrease its reactivity.
Increase reaction temperature to 40-60°C or switch to a more polar solvent like DMF. Consider adding a catalytic amount of DMAP (0.1 eq.), which can form a highly reactive acyliminium ion intermediate.[10]
Steric Hindrance: Bulky groups near the reacting centers can slow the reaction.
Increase reaction time to 24-48 hours. A switch to a more potent coupling system (e.g., HATU) may be necessary in extreme cases.
N-Acylurea Byproduct Formation
Inefficient HOBt Trapping: The O-acylisourea intermediate is rearranging before being intercepted by HOBt.
Ensure HOBt is added with the starting materials before EDC. Maintain a low temperature (0°C) during and shortly after EDC addition. Confirm HOBt purity.
Difficult Purification
EDC-Urea (EDU) in Product: The water-soluble urea byproduct has not been fully removed.
Perform the 1M HCl wash meticulously. Multiple washes are more effective than a single large-volume wash. For DMF reactions, washing with 5% LiCl solution can aid in removing the solvent and polar impurities.[11]
Unreacted Starting Materials: The reaction did not go to completion.
Re-evaluate stoichiometry. Ensure the amine is fully deprotonated if used as a salt. Increase reaction time or temperature as needed. Use the acidic/basic washes during workup to remove the unreacted acid/amine.
Safety Imperatives
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
1-Hydroxybenzotriazole (HOBt): Anhydrous HOBt is classified as an explosive and should be handled with extreme caution.[4][6] It is commercially available as a hydrate, which is significantly safer. Avoid grinding or heating the solid material.
Solvents: Dichloromethane (DCM) is a suspected carcinogen. N,N-Dimethylformamide (DMF) is a reproductive toxin. Always handle these solvents in a well-ventilated chemical fume hood.
General Practice: Adhere to all standard laboratory safety procedures. Review the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The EDC/HOBt coupling system represents a powerful, versatile, and accessible method for the synthesis of N-aryl cinnamamides. Its success hinges on a clear understanding of the underlying reaction mechanism, particularly the synergistic roles of the carbodiimide activator and the benzotriazole additive. By controlling stoichiometry, temperature, and the order of reagent addition, researchers can effectively minimize side reactions and simplify purification. The protocols and insights provided herein serve as a comprehensive resource to empower scientists in drug discovery and chemical research to confidently apply this cornerstone reaction to their synthetic challenges.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Application Note & Protocol: Preparation of N-(3-chlorophenyl)cinnamamide Stock Solutions for Cell Culture
Abstract This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of N-(3-chlorophenyl)cinnamamide stock solutions for use in in-vitro cell culture experiments. Cinnamamide de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of N-(3-chlorophenyl)cinnamamide stock solutions for use in in-vitro cell culture experiments. Cinnamamide derivatives are a class of synthetically accessible compounds with a wide spectrum of biological activities, making them valuable tools for cellular and molecular research.[1] Achieving reliable, reproducible, and meaningful experimental results is critically dependent on the correct and consistent preparation of the test compound. This guide details validated protocols for dissolving the hydrophobic N-(3-chlorophenyl)cinnamamide, creating high-concentration primary stocks, and preparing working solutions for cell treatment, while emphasizing methods to maintain compound stability and minimize solvent-induced artifacts.
Introduction: The Scientific Imperative for a Validated Protocol
N-(3-chlorophenyl)cinnamamide belongs to a promising class of cinnamamide derivatives investigated for a multitude of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core structure, featuring an α,β-unsaturated carbonyl group, often serves as a Michael acceptor, a moiety commonly leveraged in the design of targeted therapeutic agents.[3] Given its hydrophobic nature, N-(3-chlorophenyl)cinnamamide is virtually insoluble in aqueous solutions like cell culture media. This necessitates the use of an organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration for cell treatment.
The preparation of this stock solution is not a trivial procedural step; it is a critical experimental parameter. Improper solubilization can lead to:
Compound Precipitation: Inaccurate dosing and physical cell damage.
Solvent Cytotoxicity: Masking or confounding the true biological effect of the compound.
Reduced Compound Bioavailability: Failure to observe an effect due to insufficient compound-cell interaction.
Poor Reproducibility: Inconsistent results across experiments and laboratories.
This protocol is designed as a self-validating system to mitigate these risks, ensuring that researchers can confidently assess the biological activity of N-(3-chlorophenyl)cinnamamide.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a robust protocol. Key characteristics of N-(3-chlorophenyl)cinnamamide are summarized below.
Property
Value
Rationale & Significance
Molecular Formula
C₁₅H₁₂ClNO
Defines the elemental composition.
Molecular Weight
257.72 g/mol
Critical for Molarity Calculations. Accurate molarity is essential for dose-response studies and comparing activity with other compounds.[3]
Appearance
White to off-white solid/powder
Visual confirmation of the starting material's expected state.[4]
Predicted Solubility
Water: InsolubleDMSO: Soluble
The hydrophobic phenyl and chlorophenyl rings drastically limit aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high capacity to dissolve a wide array of organic and inorganic compounds.[5][6]
Safety, Handling, and Storage
3.1. Hazard Identification
While a specific Safety Data Sheet (SDS) for N-(3-chlorophenyl)cinnamamide is not widely available, data from related cinnamamide and chlorinated aromatic compounds suggest the following precautions are necessary.[7][8]
Potential Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
Handling: Handle the powdered compound in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
3.2. Long-Term Storage (Powder)
Store the solid compound tightly sealed in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.
Protocol I: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration, primary stock solution. A 10 mM concentration is standard for many small molecules as it provides a convenient starting point for a wide range of final assay concentrations while minimizing the volume of solvent added to the culture.
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), preferably amber or covered in foil
Calibrated micropipettes and sterile tips
Vortex mixer
Water bath sonicator (optional, but recommended)
4.2. Workflow Diagram
Caption: Workflow for preparing a concentrated primary stock solution.
4.3. Step-by-Step Methodology
Calculation: Determine the mass of N-(3-chlorophenyl)cinnamamide required. The formula is:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution:
Mass (mg) = (10 mmol/L) x (0.001 L) x (257.72 g/mol ) x (1000 mg/g) = 2.58 mg
Weighing: Using an analytical balance, carefully weigh out 2.58 mg of the compound powder.
Expert Tip: For accuracy, it is often easier to weigh a larger mass (e.g., 12.9 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 5 mL).
Transfer: Transfer the weighed powder into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
Solubilization: Add the calculated volume of sterile, cell culture-grade DMSO (e.g., 1 mL for 2.58 mg).
Dissolution: This is the most critical step.
a. Cap the tube tightly and vortex vigorously for 1-2 minutes.
b. Visually inspect the solution against a light source. If any solid particles or cloudiness remains, proceed to the next step.
c. Place the tube in a room temperature water bath sonicator for 10-15 minutes.[9]
d. Vortex again. Repeat sonication and vortexing until the solution is perfectly clear. Gentle warming to 37°C can be used if necessary, but avoid overheating.[9]
Causality: Sonication uses ultrasonic waves to break apart solute aggregates, significantly aiding the dissolution of hydrophobic compounds. Ensuring a completely clear solution is paramount for accurate downstream dilutions.[10]
Aliquoting and Storage:
To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.
Store the aliquots at -20°C . Under these conditions, the stock should be stable for at least 6 months.[11]
Protocol II: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the primary DMSO stock into a complete cell culture medium for direct application to cells. The primary goal is to achieve the desired final concentration of N-(3-chlorophenyl)cinnamamide while keeping the final DMSO concentration at a non-toxic level (ideally ≤ 0.1% v/v).[12][13]
5.1. Workflow Diagram
Caption: Workflow for diluting the primary stock to a final working concentration.
5.2. Step-by-Step Methodology
Thaw Stock: Remove one aliquot of the 10 mM primary stock from the -20°C freezer and thaw it at room temperature. Spin it down briefly to collect the solution at the bottom of the tube.
Prepare Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if used) to 37°C.
Dilution Calculation: The most common dilution is 1:1000, which yields a final concentration of 10 µM and a final DMSO concentration of 0.1%.
Formula: Final Volume / Dilution Factor = Volume of Stock to Add
Example: To prepare 10 mL of 10 µM working solution:
10,000 µL / 1000 = 10 µL of 10 mM primary stock.
Dilution: Add the calculated volume of the primary stock (10 µL) to the pre-warmed medium (10 mL).
Trustworthiness Principle: It is crucial to add the small volume of DMSO stock into the large volume of aqueous medium while mixing, not the other way around. This rapid dispersion minimizes the risk of the hydrophobic compound precipitating out of solution.[10]
Mix and Use: Immediately cap the tube/bottle and mix thoroughly by vortexing or inverting several times. Use the freshly prepared working solution to treat your cells without delay.
5.3. Dilution Table for a 10 mM Primary Stock
Desired Final Concentration (µM)
Dilution Factor
Vol. of 10 mM Stock per 10 mL Medium
Final DMSO Concentration (%)
100
1:100
100 µL
1.0%
50
1:200
50 µL
0.5%
10
1:1000
10 µL
0.1%
5
1:2000
5 µL
0.05%
1
1:10000
1 µL
0.01%
Note: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in your highest dose treatment, but without the compound. This validates that any observed effects are due to the compound and not the solvent.
Troubleshooting Common Issues
Issue
Probable Cause
Recommended Solution
Primary stock is cloudy/has precipitate.
Incomplete dissolution of the compound.
Continue vortexing and sonicating. Gentle warming to 37°C may be applied. Ensure the solution is absolutely clear before aliquoting and freezing.[9]
Precipitate forms upon dilution in medium.
The compound is "crashing out" of solution due to its hydrophobicity.
Add the DMSO stock to the medium while vortexing to ensure rapid mixing. Prepare the working solution immediately before use. Avoid making intermediate dilutions in aqueous buffers where solubility is lower.[10]
Vehicle control shows cytotoxicity.
The final DMSO concentration is too high for the specific cell line.
Reduce the final DMSO concentration to 0.1% or lower. Some sensitive cells, like primary cells, may require concentrations below 0.05%.[12][14] Perform a dose-response curve for DMSO alone to determine the tolerated limit for your cells.
No biological effect is observed.
1. Compound has degraded.2. Compound is not bioavailable (precipitated).3. The dose is too low.
1. Use a fresh aliquot or prepare a new stock solution.2. Visually inspect the working solution for any signs of precipitation before adding to cells.3. Increase the concentration range in your experiment.
References
N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI.[Link]
trans-Cinnamamide. PubChem, National Institutes of Health.[Link]
Chemical Properties of trans-Cinnamamide, N,N-diheptyl-3-trifluoromethyl-. Cheméo.[Link]
New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. National Institutes of Health (PMC).[Link]
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. National Institutes of Health (PMC).[Link]
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Institutes of Health (PMC).[Link]
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (PMC).[Link]
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.[Link]
Process for improving the solubility of cell culture media.
A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI.[Link]
Until what percentage does DMSO remain not toxic to cells.? ResearchGate.[Link]
Application Notes and Protocols: Comprehensive In Vitro Cytotoxicity Profiling of 3'-Chlorocinnamanilide
Introduction: The Imperative for Rigorous Cytotoxicity Assessment The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment.[1][2][3] 3'-Chlorocinn...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Rigorous Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment.[1][2][3] 3'-Chlorocinnamanilide, a synthetic anilide derivative, represents a class of small molecules with potential therapeutic applications. However, before its potential can be realized, a thorough understanding of its interaction with biological systems at the cellular level is paramount. This document provides a detailed, multi-faceted protocol for assessing the in vitro cytotoxicity of 3'-chlorocinnamanilide, designed for researchers, scientists, and drug development professionals. Our approach is rooted in the principle of methodological triangulation, employing a battery of assays that interrogate different cellular endpoints to construct a comprehensive and reliable cytotoxicity profile. This strategy mitigates the risk of compound-specific artifacts and provides deeper mechanistic insights than a single-assay approach.[4]
The protocols herein are designed to be self-validating, incorporating positive and negative controls, and are grounded in established standards from authorities such as the International Organization for Standardization (ISO) and the American Type Culture Collection (ATCC).[5][6][7]
Strategic Rationale: A Multi-Assay Approach to Cytotoxicity
No single cytotoxicity assay is universally applicable or infallible. Therefore, we advocate for a tiered approach utilizing three distinct, well-validated assays. This strategy allows for the corroboration of findings and a more nuanced understanding of the potential mechanism of cell death.
MTT Assay (Metabolic Activity): This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population.[8][9][10] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9][11]
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[12] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[2]
Neutral Red Uptake Assay (Lysosomal Integrity): This assay evaluates cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[13][14][15] The dye is subsequently extracted and quantified. A decrease in the amount of retained Neutral Red is indicative of a loss of plasma membrane integrity or other cellular damage.[14][15]
The following workflow diagram illustrates the proposed experimental strategy:
Caption: Experimental workflow for the in vitro cytotoxicity assessment of 3'-chlorocinnamanilide.
Detailed Protocols
Part 1: Cell Culture and Seeding
This initial phase is critical for ensuring the reproducibility and reliability of the cytotoxicity data. Adherence to aseptic techniques and consistent cell handling practices are paramount.[5][7]
1.1. Cell Line Selection and Maintenance:
Rationale: The choice of cell line should be guided by the intended application of 3'-chlorocinnamanilide. For general cytotoxicity screening, a robust and well-characterized cell line such as HeLa (human cervical adenocarcinoma) or HepG2 (human hepatocarcinoma) is recommended. For more specific investigations, a cell line relevant to the compound's proposed target organ or disease should be used.
Protocol:
Culture the selected cell line in the appropriate complete growth medium (e.g., DMEM or EMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[5]
Maintain the cells in a sub-confluent state (approximately 70-80% confluency) to ensure they are in the logarithmic growth phase.
Routinely monitor the cultures for any signs of contamination.[7]
1.2. Cell Seeding for 96-Well Plates:
Rationale: A uniform cell number across all wells is essential for accurate and comparable results. The optimal seeding density will vary between cell lines and should be determined empirically to ensure that the cells are in an exponential growth phase at the time of treatment and that the vehicle-treated control wells do not become over-confluent by the end of the experiment.
Protocol:
Harvest the cells using an appropriate dissociation reagent (e.g., Trypsin-EDTA).[16]
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
Dilute the cell suspension to the predetermined optimal seeding density in complete growth medium.
Dispense 100 µL of the cell suspension into each well of a clear, flat-bottomed 96-well microplate.
Incubate the plates for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.
Part 2: Preparation and Application of 3'-Chlorocinnamanilide
2.1. Stock Solution Preparation:
Rationale: The compound must be fully dissolved to ensure accurate and reproducible concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules; however, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
Prepare a high-concentration stock solution of 3'-chlorocinnamanilide (e.g., 10-100 mM) in sterile, cell culture-grade DMSO.
Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
2.2. Working Solution Preparation and Cell Treatment:
Rationale: A serial dilution series is necessary to determine the dose-dependent cytotoxic effect of the compound and to calculate the IC₅₀ value (the concentration that inhibits 50% of the cellular response).
Protocol:
On the day of the experiment, thaw an aliquot of the stock solution.
Prepare a series of working solutions by serially diluting the stock solution in complete growth medium. The final concentrations should span a broad range (e.g., from 0.1 µM to 100 µM) to capture the full dose-response curve.
Carefully remove the medium from the seeded 96-well plates.
Add 100 µL of the appropriate working solution (including a vehicle control containing the same final concentration of DMSO as the highest compound concentration) to each well.
Include a positive control for cytotoxicity (e.g., Doxorubicin or Triton™ X-100) and a negative control (cells in medium only).
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C with 5% CO₂.
Part 3: Cytotoxicity Assay Protocols
Principle: Measures the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[8][11]
Caption: Principle of the MTT assay for cell viability.
Protocol:
At the end of the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9][17]
Incubate the plate for 2-4 hours at 37°C with 5% CO₂, allowing for the formation of formazan crystals.[9]
Carefully remove the medium containing MTT.
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][17]
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[8][10]
Principle: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12]
Protocol:
At the end of the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
To determine the maximum LDH release, add 10 µL of 10X Lysis Buffer to the control wells and incubate for 45 minutes at 37°C before collecting the supernatant.[18]
Prepare the LDH reaction mixture according to the manufacturer's instructions.
Add 50-100 µL of the reaction mixture to each well containing the supernatant.[19]
Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][19]
Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 680 nm.[18]
Principle: Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[14][15]
Protocol:
At the end of the incubation period, remove the treatment medium.
Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.[13][16]
Incubate the plate for 2-3 hours at 37°C with 5% CO₂.[13][15]
Remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.[13]
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[13]
Gently agitate the plate for 10 minutes to extract the dye.
Measure the absorbance at 540 nm using a microplate reader.[14]
Data Analysis and Interpretation
4.1. Calculation of Cell Viability/Cytotoxicity:
For each assay, the data should be expressed as a percentage of the vehicle-treated control.
MTT and Neutral Red Assays (Viability):
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH Assay (Cytotoxicity):
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
4.2. IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying a compound's potency.
Plot the percentage of cell viability or cytotoxicity against the log of the 3'-chlorocinnamanilide concentration.
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
4.3. Data Presentation:
Summarize the calculated IC₅₀ values from each assay and for each time point in a clear and concise table.
Assay Type
Endpoint Measured
24h IC₅₀ (µM)
48h IC₅₀ (µM)
72h IC₅₀ (µM)
MTT
Metabolic Activity
[Insert Value]
[Insert Value]
[Insert Value]
LDH Release
Membrane Integrity
[Insert Value]
[Insert Value]
[Insert Value]
Neutral Red Uptake
Lysosomal Integrity
[InsertValue]
[Insert Value]
[Insert Value]
4.4. Interpretation of Results:
A comprehensive interpretation of the cytotoxicity profile of 3'-chlorocinnamanilide should consider the following:
Potency: A lower IC₅₀ value indicates higher cytotoxic potency.
Time-Dependence: Compare the IC₅₀ values across different time points to determine if the cytotoxic effect is time-dependent.
Mechanism of Cell Death: Discrepancies between the IC₅₀ values from the different assays can provide clues about the mechanism of cell death. For example, if the MTT assay shows a significant decrease in viability before a substantial increase in LDH release, it may suggest an apoptotic mechanism, where metabolic activity ceases before the loss of membrane integrity. Conversely, a rapid increase in LDH release is more indicative of necrosis.
Conclusion
This detailed application note provides a robust framework for the in vitro cytotoxicity assessment of 3'-chlorocinnamanilide. By employing a multi-assay approach that interrogates distinct cellular functions, researchers can obtain a comprehensive and reliable profile of the compound's cytotoxic potential. Adherence to these protocols, grounded in established scientific principles and best practices, will ensure the generation of high-quality, reproducible data essential for informed decision-making in drug development and chemical safety evaluation.
References
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]
Crouch, S. P. M., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88.
Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
International Organization for Standardization. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). Retrieved from [Link]
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen.
Begleiter, A., Mowat, M., Israels, L. G., & Johnston, J. B. (1996). Chlorambucil in chronic lymphocytic leukemia: mechanism of action. Leukemia & lymphoma, 23(3-4), 187–201.
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
Nair, J. J., & van Staden, J. (2014). Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae.
Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.
Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., Currens, M. J., Seniff, D., & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827–4833.
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for predicting drug absorption. International journal of pharmaceutics, 297(1-2), 205–212.
determining MIC values for N-(3-chlorophenyl)cinnamamide against S. aureus
Application Note: High-Precision Determination of MIC Values for N-(3-chlorophenyl)cinnamamide against Staphylococcus aureus Abstract This application note provides a rigorous, standardized protocol for determining the M...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Determination of MIC Values for N-(3-chlorophenyl)cinnamamide against Staphylococcus aureus
Abstract
This application note provides a rigorous, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of N-(3-chlorophenyl)cinnamamide, a hydrophobic small molecule with potent antimicrobial activity against Staphylococcus aureus. Unlike water-soluble antibiotics, this cinnamamide derivative requires specific solvent handling to prevent precipitation in aqueous media while avoiding solvent toxicity to the bacterial test strain. This guide integrates Clinical and Laboratory Standards Institute (CLSI) M07 guidelines with optimized solubilization techniques to ensure reproducible, scientifically valid data suitable for drug discovery and lead optimization.
Introduction
1.1 The Target: Staphylococcus aureus
S. aureus remains a critical pathogen in both clinical and community settings, with Methicillin-Resistant S. aureus (MRSA) posing significant therapeutic challenges. The development of novel non-beta-lactam inhibitors is urgent.
1.2 The Compound: N-(3-chlorophenyl)cinnamamide
Belonging to the class of N-substituted cinnamamides, this molecule exhibits antimicrobial activity primarily through membrane disruption and potential interference with bacterial cell division (e.g., FtsZ inhibition) or fatty acid biosynthesis.
Chemical Nature: Highly hydrophobic.
Challenge: Accurate MIC determination is often compromised by compound precipitation in Mueller-Hinton Broth (MHB) or inhibitory effects of the solvent (DMSO) itself.
Expected Activity: Literature suggests MIC values for chlorinated cinnamamides against S. aureus typically range between 20 µM and 100 µM (approx. 5–30 µg/mL), depending on the strain and specific substitution pattern.
Materials & Reagents
Component
Specification
Purpose
Test Compound
N-(3-chlorophenyl)cinnamamide (>98% purity)
Antimicrobial agent
Solvent
Dimethyl sulfoxide (DMSO), sterile filtered
Stock solution preparation
Media
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Bacterial growth medium (physiological cation levels)
QC Strain
S. aureus ATCC 29213
Quality control (susceptible strain)
Test Strains
Clinical isolates (MRSA/MSSA)
Experimental targets
Viability Dye
Resazurin (0.015% w/v in water)
Optional: Colorimetric confirmation of growth
Optical Standard
0.5 McFarland Standard
Inoculum density standardization
Experimental Protocol
Phase 1: Stock Solution Preparation
Rationale: Direct weighing into broth causes precipitation. A high-concentration organic stock is required.
Calculate Molarity: The molecular weight (MW) of N-(3-chlorophenyl)cinnamamide is approx. 257.7 g/mol .
Primary Stock (100x): Dissolve the compound in 100% DMSO to achieve a concentration of 12.8 mg/mL (approx. 50 mM).
Note: This high concentration allows for significant dilution, minimizing DMSO content in the final assay.
Sterilization: Do not filter aqueous dispersions. Filter the DMSO stock using a solvent-resistant PTFE 0.22 µm syringe filter if sterility is in doubt, though pure DMSO is bacteriostatic.
Phase 2: Inoculum Preparation
Rationale: The CLSI standard requires a final well concentration of
CFU/mL to ensure the MIC is not skewed by the inoculum effect.
Culture: Streak S. aureus onto Tryptic Soy Agar (TSA) and incubate overnight at 37°C.
Suspension: Pick 3–5 isolated colonies and suspend in sterile saline (0.85% NaCl).
Standardization: Adjust turbidity to match a 0.5 McFarland Standard (approx.
CFU/mL).
Dilution: Dilute this suspension 1:150 in CAMHB.
Calculation:
CFU/mL.
When 50 µL of this is added to 50 µL of drug solution in the well, the final concentration becomes
CFU/mL .
Phase 3: Microdilution Plate Setup
Rationale: A 2-fold serial dilution is the gold standard for determining the exact breakpoint of inhibition.
Dispense Media: Add 50 µL of sterile CAMHB to columns 2–12 of a 96-well round-bottom plate.
Compound Addition: Add 100 µL of the working drug solution (diluted in CAMHB to 2x the highest desired test concentration) to Column 1.
Critical Step: Ensure the DMSO concentration in Column 1 is
so that subsequent dilutions reduce it further.
Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down. Repeat through Column 10. Discard the final 50 µL from Column 10.
Controls:
Column 11 (Growth Control): Media + Bacteria + Solvent (match the % DMSO of the highest drug well, usually 1%).
Column 12 (Sterility Control): Media only (no bacteria).
Inoculation: Add 50 µL of the standardized bacterial suspension (
CFU/mL) to wells in Columns 1–11.
Workflow Visualization
Figure 1: Step-by-step workflow for MIC determination of hydrophobic cinnamamides.
Plate Layout Strategy
To ensure statistical validity, perform the assay in triplicate.
Figure 2: Representative plate map. Columns 1-10 contain the drug dilution series. Column 11 is the Growth Control (Bacteria + Solvent). Column 12 is the Sterility Control.
Data Analysis & Interpretation
6.1 Reading the Results
Visual Method: Place the plate on a dark background. Look for a "button" of sedimentation (growth) at the bottom of the well.
Resazurin Method (Optional): Add 10 µL of 0.015% resazurin to each well. Incubate for 1–2 hours.
Blue: No growth (Inhibition).
Pink: Growth (Metabolic reduction of dye).
6.2 Defining the MIC
The MIC is defined as the lowest concentration of N-(3-chlorophenyl)cinnamamide that completely inhibits visible growth.
Example: If wells containing 128, 64, and 32 µM are clear (blue), but the 16 µM well is turbid (pink), the MIC is 32 µM .
6.3 Validity Criteria (Self-Validation)
Sterility Control: Must be clear. If turbid, media is contaminated.
Growth Control: Must be turbid. If clear, the inoculum was non-viable.
Solvent Control: If a "Solvent Only" well (DMSO without drug) shows inhibition, the solvent concentration is too high (>2.5%) and is toxic to the bacteria, invalidating the drug's MIC.
Troubleshooting
Issue
Cause
Solution
Precipitation in Wells
Compound hydrophobicity exceeds solubility in CAMHB.
Reduce the starting concentration range. Ensure DMSO is used for the initial stock.
"Skipped" Wells
Pipetting error or contamination.
Discard row. Rely on triplicate data.
Growth in Sterile Wells
Contaminated media or technique.
Re-filter sterilize media; work strictly in a biosafety cabinet.
High MIC (>256 µM)
Strain resistance or compound degradation.
Verify compound purity (HPLC/NMR). Test against a known sensitive strain (ATCC 29213).
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
Purašin, K., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. [Link]
Guzman, J.D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[1][2] Molecules. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. [Link]
Application Note: High-Purity N-(3-chlorophenyl)cinnamamide via Optimized Recrystallization Solvent Systems
Abstract This comprehensive guide details the principles and protocols for the purification of N-(3-chlorophenyl)cinnamamide, a key intermediate in pharmaceutical and materials science research. We will explore the ratio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the principles and protocols for the purification of N-(3-chlorophenyl)cinnamamide, a key intermediate in pharmaceutical and materials science research. We will explore the rationale behind selecting optimal single-solvent and mixed-solvent systems for recrystallization, moving beyond a simple list of steps to provide a deeper understanding of the underlying chemical principles. This document provides detailed, step-by-step methodologies, troubleshooting guidance, and visual workflows to enable researchers to achieve high-purity N-(3-chlorophenyl)cinnamamide consistently.
Introduction: The Importance of Purity for N-(3-chlorophenyl)cinnamamide
N-(3-chlorophenyl)cinnamamide belongs to the cinnamamide class of compounds, which are widely investigated for their diverse biological activities.[1] The precise functionality of such molecules is intrinsically linked to their structural integrity and purity. Impurities, even in trace amounts, can significantly alter biological activity, lead to inconsistent experimental results, and pose safety risks in drug development pipelines.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound will crystallize out of the solution in a purer form, leaving the impurities behind in the solvent.[3] This application note will provide a detailed exploration of recrystallization strategies tailored for N-(3-chlorophenyl)cinnamamide.
Foundational Principles of Recrystallization
A successful recrystallization hinges on the careful selection of a solvent or solvent system. An ideal recrystallization solvent should exhibit the following characteristics[2]:
High solubility for the target compound at elevated temperatures.
Low solubility for the target compound at low temperatures.
High or low solubility for impurities at all temperatures.
Chemical inertness towards the target compound.
Volatility for easy removal from the purified crystals.
A suitable boiling point that is below the melting point of the target compound.
Safety in handling.
For N-(3-chlorophenyl)cinnamamide, a moderately polar aromatic amide, the choice of solvent is critical. The presence of the amide and chloro- functionalities, along with the aromatic rings, dictates its solubility behavior.
Selecting the Optimal Solvent System
Given the molecular structure of N-(3-chlorophenyl)cinnamamide, polar solvents are generally a good starting point for screening.[4] However, a single solvent may not always provide the optimal solubility profile. In such cases, a mixed-solvent system can be highly effective.[5]
Single-Solvent Recrystallization
For a single-solvent recrystallization, the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Based on the polarity of N-(3-chlorophenyl)cinnamamide, promising candidates for single-solvent recrystallization include:
Ethanol: A polar protic solvent that can engage in hydrogen bonding with the amide group.
Acetone: A polar aprotic solvent that is a good general solvent for many organic compounds.
Acetonitrile: A polar aprotic solvent that is often effective for recrystallizing amides.[4]
Mixed-Solvent Recrystallization
A mixed-solvent system is employed when no single solvent meets the criteria for effective recrystallization. This technique involves a "good" solvent in which the target compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[6][7] The two solvents must be miscible.
A common and effective mixed-solvent system for compounds with moderate polarity is a combination of an alcohol and water. For N-(3-chlorophenyl)cinnamamide, an Ethanol/Water or Acetone/Water system is a logical choice. In this system, the compound is first dissolved in a minimum amount of the hot "good" solvent (ethanol or acetone). Then, the hot "bad" solvent (water) is added dropwise until the solution becomes cloudy, indicating the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocols
The following protocols are designed to be a starting point for the purification of N-(3-chlorophenyl)cinnamamide. Researchers should perform small-scale trials to determine the optimal solvent system and ratios for their specific sample.
Pre-recrystallization Preparation
Characterize the Crude Material: Before attempting recrystallization, it is advisable to obtain a melting point and a proton NMR spectrum of the crude N-(3-chlorophenyl)cinnamamide. This will provide an initial assessment of purity and help in identifying the major impurities.
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. This will help in selecting the most suitable solvent or solvent pair.
Dissolution: Place the crude N-(3-chlorophenyl)cinnamamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.[3] Reheat the solution to boiling for a few minutes.
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Dissolution: In an Erlenmeyer flask, dissolve the crude N-(3-chlorophenyl)cinnamamide in a minimum amount of hot ethanol.
Inducing Precipitation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy and the cloudiness persists.[6]
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Isolation and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture of the final composition for washing the crystals.
Visualizing the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of N-(3-chlorophenyl)cinnamamide.
Caption: Workflow for the recrystallization of N-(3-chlorophenyl)cinnamamide.
Troubleshooting Common Recrystallization Issues
Problem
Possible Cause(s)
Solution(s)
Compound does not dissolve
Insufficient solvent; Incorrect solvent choice.
Add more solvent in small portions. If still insoluble, the solvent is not suitable.
Oiling out
Solution is supersaturated; Cooling too rapidly; Melting point of the compound is lower than the boiling point of the solvent.
Reheat the solution to dissolve the oil. Add more of the "good" solvent. Allow the solution to cool more slowly.
No crystals form upon cooling
Too much solvent was used; The compound is very soluble even in the cold solvent.
Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal. Evaporate some of the solvent and allow it to cool again.
Low recovery of pure compound
Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with solvent at room temperature.
Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-warmed. Wash crystals with ice-cold solvent.
Purity Assessment
The purity of the recrystallized N-(3-chlorophenyl)cinnamamide should be assessed using appropriate analytical techniques:
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.[3]
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and free of signals corresponding to impurities.
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Conclusion
The selection of an appropriate solvent system is paramount for the successful purification of N-(3-chlorophenyl)cinnamamide by recrystallization. By systematically evaluating single and mixed-solvent systems and following the detailed protocols provided, researchers can consistently obtain high-purity material essential for reliable and reproducible scientific outcomes. This guide provides the foundational knowledge and practical steps to optimize the recrystallization of this important chemical entity.
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]
National Center for Biotechnology Information. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
PrepChem. (n.d.). Preparation of cinnamyl chloride. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
MDPI. (n.d.). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Retrieved from [Link]
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
ResearchGate. (n.d.). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Retrieved from [Link]
PubMed. (2024, June 6). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Retrieved from [Link]
ResearchGate. (2019, November 13). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Retrieved from [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]
The SYnthesis of Cinnamoyl Chloride. (n.d.). Retrieved from [Link]
National Center for Biotechnology Information. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. (2025, August 6). Retrieved from [Link]
Google Patents. (n.d.). CN103012056A - Industrial preparation method of cinnamyl chloride.
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (2013). Retrieved from [Link]
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Google Patents. (n.d.). CN105777531A - Method for preparing cinnamoyl chloride from silicon tetrachloride.
Technical Support Center: Troubleshooting Low Solubility of Cinnamamides in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of cinnamamides. This guide is designed to provide in-depth, pra...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of cinnamamides. This guide is designed to provide in-depth, practical solutions and a strong foundational understanding of the principles governing the solubility of this important class of compounds. Cinnamamides, with their characteristic phenylprop-2-enamide backbone, present a classic solubility challenge: a hydrophobic phenyl ring coupled with a polar amide group capable of hydrogen bonding.[1] This inherent duality often leads to poor dissolution in aqueous media, a critical hurdle in various experimental and developmental contexts.
This resource is structured to address your specific issues in a direct, question-and-answer format, moving from common problems to the underlying scientific rationale for our recommended solutions.
Troubleshooting Guide: Practical Solutions for Common Solubility Issues
This section is dedicated to resolving specific experimental roadblocks. Each question represents a common scenario faced in the laboratory, followed by a detailed, step-by-step protocol and the scientific reasoning behind it.
Question 1: My cinnamamide derivative is precipitating out of my aqueous buffer during my cell-based assay. How can I keep it in solution?
Answer:
Precipitation during an experiment is a common manifestation of a compound exceeding its thermodynamic solubility limit in the chosen medium. To address this, we can employ the technique of cosolvency , where a water-miscible organic solvent is added to the aqueous buffer to increase the solubility of a non-polar solute.[2][3]
Underlying Principle: The Power of Polarity Matching
Water is a highly polar solvent that forms strong hydrogen bond networks. The hydrophobic phenyl group of cinnamamide disrupts these networks, leading to its expulsion and subsequent aggregation (precipitation). A cosolvent, which is less polar than water, reduces the overall polarity of the solvent system. This creates a more favorable environment for the hydrophobic portion of the cinnamamide molecule, thereby increasing its solubility.[4]
Experimental Protocol: Implementing a Cosolvent System
Select an appropriate cosolvent: Common, biocompatible cosolvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[5] For cell-based assays, DMSO is a frequent choice, but its concentration must be carefully controlled to avoid cellular toxicity.
Prepare a high-concentration stock solution: Dissolve your cinnamamide derivative in 100% of your chosen cosolvent (e.g., DMSO) to create a concentrated stock (e.g., 10-100 mM).
Determine the final cosolvent concentration: It is crucial to keep the final concentration of the cosolvent in your assay medium as low as possible. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe, but it is imperative to run a vehicle control to confirm this for your specific cell type.
Serial dilution and addition to the medium: Perform serial dilutions of your stock solution in the cosolvent to achieve the desired intermediate concentrations. Then, add a small, fixed volume of these intermediate solutions to your aqueous assay buffer to reach the final desired cinnamamide concentrations, ensuring the final cosolvent concentration remains below the toxic threshold.
Workflow for Using a Cosolvent:
Caption: Workflow for preparing cinnamamide solutions using a cosolvent.
Question 2: I need to prepare a stable, clear aqueous formulation of a cinnamamide for oral gavage in an animal study, but it's not dissolving sufficiently in water. What are my options?
Answer:
For in vivo applications, achieving a stable and sufficiently concentrated aqueous formulation is critical. Beyond simple cosolvents, which might require high concentrations, two powerful techniques are the use of surfactants and cyclodextrins .
Option A: Surfactant-Mediated Solubilization
Underlying Principle: Micellar Encapsulation
Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[6] Above a certain concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles in aqueous solutions. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly soluble compounds like cinnamamides can partition into this hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.[7][8]
Experimental Protocol: Formulation with Surfactants
Choose a biocompatible surfactant: For oral formulations, common choices include Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS), though nonionic surfactants are often preferred for lower toxicity.[7]
Determine the required surfactant concentration: Prepare a series of aqueous solutions with increasing concentrations of the surfactant.
Add the cinnamamide: Add an excess of your cinnamamide to each surfactant solution.
Equilibrate and measure: Agitate the mixtures until equilibrium is reached (typically 24-48 hours). Centrifuge or filter the samples and quantify the concentration of the dissolved cinnamamide in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Select the optimal concentration: Choose the lowest surfactant concentration that achieves the desired cinnamamide solubility.
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[9] They can encapsulate "guest" molecules, like the hydrophobic phenyl ring of cinnamamide, within their cavity, forming an inclusion complex.[10][11] This complex has a hydrophilic exterior, rendering the poorly soluble cinnamamide soluble in water.[12]
Experimental Protocol: Formulation with Cyclodextrins
Select a suitable cyclodextrin: Common choices include β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Prepare a phase solubility diagram:
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-50 mM HP-β-CD).
Add an excess amount of the cinnamamide to each solution.
Stir the suspensions at a constant temperature until equilibrium is reached.
Filter the suspensions and analyze the supernatant for the concentration of the dissolved cinnamamide.
Analyze the results: Plot the concentration of dissolved cinnamamide against the concentration of the cyclodextrin. The slope of this line will indicate the stoichiometry and stability of the inclusion complex.
Prepare the final formulation: Based on the phase solubility diagram, prepare a solution with the appropriate concentration of cyclodextrin to fully dissolve the desired amount of your cinnamamide.
Comparison of Solubility Enhancement Techniques:
Technique
Mechanism
Advantages
Considerations
Cosolvency
Reduces solvent polarity
Simple, cost-effective
Potential for toxicity at high concentrations, drug may precipitate upon dilution[2][4]
Surfactants
Micellar encapsulation
High solubilization capacity
Potential for toxicity, can interfere with some biological assays[6][8]
Cyclodextrins
Inclusion complex formation
Low toxicity, can improve stability
Higher cost, potential for competition with other molecules for the cavity[9][10]
Solid Dispersion
Drug dispersed in a hydrophilic carrier
Can significantly increase dissolution rate
Requires more complex formulation processing (e.g., solvent evaporation, melting)[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the low aqueous solubility of cinnamamides?
The cinnamamide structure contains both a non-polar (hydrophobic) phenyl ring and a polar amide group.[1] While the amide group can participate in hydrogen bonding with water, the large, non-polar phenyl group disrupts the hydrogen-bonding network of water, making the overall solvation process energetically unfavorable.[15][16]
Q2: How does temperature affect the solubility of cinnamamides?
Generally, the solubility of solid solutes like cinnamamide in a liquid solvent increases with temperature.[17] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid cinnamamide and to disrupt the solvent-solvent interactions to accommodate the solute.
Q3: Can I just adjust the pH to improve the solubility of my cinnamamide?
Adjusting pH is a very effective technique for compounds with ionizable functional groups (e.g., carboxylic acids, amines).[18][19] However, the amide functional group in a cinnamamide is generally considered neutral and is not readily protonated or deprotonated under typical physiological pH ranges.[20] Therefore, pH adjustment is unlikely to significantly impact the solubility of most cinnamamide derivatives.
Q4: I've heard about "solid dispersions." Is this a viable technique for cinnamamides?
Yes, solid dispersion is a powerful technique for enhancing the solubility and dissolution rate of poorly soluble drugs.[14][21][22] In this method, the cinnamamide (the hydrophobic drug) is dispersed in a hydrophilic carrier or matrix at a solid state.[13] This can be achieved by methods such as solvent evaporation or melting. The resulting solid dispersion allows the cinnamamide to be released in a very finely divided, often amorphous, state, which has a much higher surface area and dissolution rate than the crystalline form.[23][24]
Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):
Caption: A simplified workflow for the solvent evaporation method of preparing solid dispersions.
Q5: How can I accurately measure the aqueous solubility of my cinnamamide?
The gold standard for measuring equilibrium solubility is the shake-flask method .[25]
Protocol: Shake-Flask Solubility Measurement
Add excess solid: Add an amount of your cinnamamide to your aqueous medium (e.g., water, buffer) that is in clear excess of what is expected to dissolve.
Equilibrate: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
Phase separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the sample to separate the solid from the saturated solution. A 0.22 µm or 0.45 µm filter is commonly used.
Quantify: Carefully take an aliquot of the clear supernatant (the saturated solution), dilute it appropriately, and determine the concentration of the dissolved cinnamamide using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[26]
This method ensures that you are measuring the true thermodynamic equilibrium solubility of your compound.
References
Cinnamamide - Solubility of Things . Available from: [Link]
Co-solvency and anti-solvent method for the solubility enhancement . (2024). Available from: [Link]
Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships . ChemMedChem, 10(8), 1325-1337. Available from: [Link]
Cosolvency . (n.d.). Slideshare. Available from: [Link]
Why is amide more soluble in water than the amine with the same number of alkyl group atoms? . (2021). Quora. Available from: [Link]
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications . Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. Available from: [Link]
Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach . Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available from: [Link]
Sari, Y. T., Fakih, T. M., & Yusuf, M. (2022). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties . Journal of Scientific and Applicable Chemistry, 4(2), 112-120. Available from: [Link]
Madhavi, Y. S., & Srivastava, A. K. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships . European Journal of Medicinal Chemistry, 179, 789-808. Available from: [Link]
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs . International Journal of Pharmaceutical Sciences Review and Research, 14(2), 71-77. Available from: [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (2006). Lund University Publications. Available from: [Link]
Kumar, S., & Singh, A. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs . Scholars Research Library, 5(4), 1-7. Available from: [Link]
Padro, D., et al. (2008). pH dependence of amide chemical shifts in natively disordered polypeptides detects medium-range interactions with ionizable residues . Biochemistry, 47(4), 1201-1210. Available from: [Link]
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Molecules, 29(4), 868. Available from: [Link]
solubility enhancement and cosolvency by madhavi . (n.d.). Slideshare. Available from: [Link]
Chen, C. H., et al. (2020). Bis-Cinnamamide Derivatives as APE/Ref-1 Inhibitors for the Treatment of Human Melanoma . Molecules, 25(18), 4236. Available from: [Link]
What are the effects of surfactants on the solubilization of hydrophobic substances? . (2025). Blog. Available from: [Link]
Cinnamic acid . (n.d.). Wikipedia. Available from: [Link]
Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . Journal of Chemical & Engineering Data, 64(3), 899-903. Available from: [Link]
Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease . (2024). Current Medicinal Chemistry, 31. Available from: [Link]
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Molecules, 29(4), 868. Available from: [Link]
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes . (2023). Industrial & Engineering Chemistry Research. Available from: [Link]
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . Journal of Advanced Pharmaceutical Technology & Research, 7(2), 39–47. Available from: [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . (2025). Available from: [Link]
Kumar, V., & Soni, K. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion . Journal of Drug Delivery and Therapeutics, 8(5), 133-138. Available from: [Link]
Solubility tests and Recrystallization Part 1 . (2010). YouTube. Available from: [Link]
Cinnamic Acid Derivatives and Their Biological Efficacy . (2019). Molecules, 24(16), 2977. Available from: [Link]
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available from: [Link]
Patel, B. B., & Chotai, N. P. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs . Journal of Advanced Pharmacy Education & Research, 1(1), 1-13. Available from: [Link]
Holmberg, K. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions . Dyes and Pigments, 158, 572-580. Available from: [Link]
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water . Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. Available from: [Link]
Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins . (2025). Available from: [Link]
Solubility studies of trans-cinnamic acid in mixed solvents . (2017). CORE. Available from: [Link]
(PDF) Cyclodextrins for drug delivery . (2021). ResearchGate. Available from: [Link]
5 Novel Techniques for Solubility Enhancement . (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]
Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
2.2: Solubility Lab . (2021). Chemistry LibreTexts. Available from: [Link]
Principles of Drug Action 1, Spring 2005, Amides . (2005). Available from: [Link]
Solubilities of Cinnamic Acid Esters in Organic Solvents . (2025). ResearchGate. Available from: [Link]
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY . (2024). World Journal of Pharmaceutical and Life Sciences. Available from: [Link]
Methods of solubility enhancements . (n.d.). Slideshare. Available from: [Link]
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview . (2016). Asian Journal of Pharmaceutics. Available from: [Link]
Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug . (2020). Journal of Drug Delivery and Therapeutics, 10(2), 143-147. Available from: [Link]
optimizing reaction time for cinnamoyl chloride and 3-chloroaniline condensation
Topic: Condensation of Cinnamoyl Chloride and 3-Chloroaniline Executive Summary & Kinetic Profiling The Challenge: You are performing a nucleophilic acyl substitution between cinnamoyl chloride (electrophile) and 3-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Condensation of Cinnamoyl Chloride and 3-Chloroaniline
Executive Summary & Kinetic Profiling
The Challenge:
You are performing a nucleophilic acyl substitution between cinnamoyl chloride (electrophile) and 3-chloroaniline (nucleophile). Users frequently report sluggish reaction rates or incomplete conversion compared to unsubstituted anilines.
The "Why" (Kinetic Barrier):
This is not a standard "mix-and-stir" reaction due to the electronic nature of 3-chloroaniline.
Deactivation: The chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) . This reduces the electron density on the nitrogen lone pair, making it a poorer nucleophile than aniline (
of 3-chloroaniline conjugate acid is ~3.5 vs. 4.6 for aniline).
Implication: The rate-determining step (nucleophilic attack on the carbonyl) has a higher activation energy. Without catalysis or thermal energy, the reaction time extends significantly, increasing the window for competitive hydrolysis of the acid chloride.
Optimized Experimental Protocol (SOP)
This protocol is designed for high-throughput consistency , minimizing reaction time while preventing thermal decomposition.
Reagents:
Substrate A: Cinnamoyl Chloride (1.0 equiv)
Substrate B: 3-Chloroaniline (1.05 equiv)
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for speed
Solvent: Anhydrous Dichloromethane (DCM) or THF (
concentration)
Step-by-Step Workflow
System Prep: Flame-dry a round-bottom flask under
or Ar atmosphere.
Nucleophile Solubilization: Dissolve 3-chloroaniline , Base , and DMAP in anhydrous DCM. Cool to
.
Note: Adding the base/catalyst to the amine before the acid chloride buffers the system.
Electrophile Addition: Dissolve cinnamoyl chloride in a minimal amount of DCM. Add dropwise to the amine solution at
over 15–30 minutes.
Control: Do not allow internal temp to rise above
to prevent localized polymerization.
Reaction Phase:
Maintain at
for 30 minutes.
Remove ice bath and warm to Room Temperature (RT) .
Target Time: 2–4 hours (with DMAP) vs. 12+ hours (without).
Quench & Workup:
Quench with
(removes unreacted amine/DMAP).
Wash with saturated
(removes hydrolyzed cinnamic acid).
Wash with Brine
Dry over .
Optimization Logic & Data
The following table summarizes how variable adjustments impact reaction time (
) and impurity profile.
Variable
Adjustment
Effect on
Risk Profile
Recommendation
Catalyst
Add 10 mol% DMAP
Decreases by ~70%
None if washed with acid
Highly Recommended
Temperature
Reflux ( DCM)
Decreases by 50%
Thermal dimerization of cinnamoyl moiety
Use only if DMAP fails
Concentration
Increase to
Decreases moderately
Exotherm spikes; difficult stirring
Keep at
Solvent
Switch to Toluene
Increases (slower)
High boiling point makes removal hard
Stick to DCM/THF
Visualization: Reaction Pathway & Decision Tree
Figure 1: Reaction Workflow & Critical Control Points
Caption: Standardized workflow for condensation. Note the critical temperature control during addition to prevent side reactions.
Figure 2: Troubleshooting Logic (The "Slow Reaction" Fix)
Caption: Decision tree for diagnosing stalled reactions. Most common failure mode is moisture ingress hydrolyzing the acid chloride.
Troubleshooting & FAQs
Q1: I see a heavy white precipitate immediately upon addition. Is my reaction ruined?
Diagnosis: Likely not.[1][2] This is often the Amine-HCl salt or the Triethylamine-HCl salt forming as the reaction proceeds.
Verification: Take a small aliquot, add water. If the solid dissolves instantly, it is just salt.[3] If it remains insoluble, it might be hydrolyzed cinnamic acid (check pH) or the product (if the product is highly insoluble in DCM).
Fix: Ensure vigorous stirring. If the mixture becomes a slurry that cannot stir, add more anhydrous DCM.
Q2: My LC-MS shows a mass corresponding to the dimer of cinnamoyl chloride.
Cause: High local concentration or high temperature during addition. Cinnamoyl chloride can undergo thermal dimerization or polymerization.
Fix: Strictly adhere to the
addition rule. Dilute the acid chloride in more solvent before addition to avoid "hot spots."
Q3: The reaction is stuck at 80% conversion. Should I heat it?
Analysis: Heating cinnamoyl derivatives can lead to polymerization.[2]
Recommendation: Before heating, add 10 mol% DMAP . This nucleophilic catalyst forms a highly reactive N-acylpyridinium intermediate that reacts rapidly with the sluggish 3-chloroaniline. Only heat to mild reflux (
) if DMAP fails.
Q4: Can I use water/DCM biphasic conditions (Schotten-Baumann)?
Cons: Hydrolysis of cinnamoyl chloride competes with the amide formation. You must use a large excess of acid chloride (1.5–2.0 equiv) to compensate for hydrolysis, which complicates purification. Anhydrous conditions are superior for atom economy.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6][7] Tetrahedron, 61(46), 10827-10852.
Grounding: Comprehensive review establishing DMAP catalysis and acid chloride activ
ResearchGate Protocol Archive. (2018). Synthesis of N-[4-(trifluoromethyl)phenyl]cinnamamide. Derived from similar electron-deficient aniline coupling protocols.
Grounding: Validates the use of DCM at
for cinnamoyl chloride coupling with deactiv
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Grounding: Mechanistic explanation of nucleophilic acyl substitution and inductive effects of chloro-substituents.
Technical Support Center: Synthesis of N-Aryl Cinnamamides
Welcome to the technical support center for the synthesis of N-aryl cinnamamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered durin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-aryl cinnamamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I have a low yield of my desired N-aryl cinnamamide, but my starting aniline seems to be fully consumed according to TLC analysis. What is the likely cause?
A low yield despite the complete consumption of the starting aniline often points to the formation of soluble side products that are not easily detected on a TLC plate or are washed away during the workup. The most probable culprits are the hydrolysis of your cinnamoyl chloride back to cinnamic acid or the formation of a diacylated aniline, both of which can significantly reduce the yield of the desired mono-amide.[1]
Q2: My final product is difficult to purify, showing multiple spots on the TLC. What are the common impurities I should be looking for?
Common impurities in N-aryl cinnamamide synthesis include:
Unreacted Cinnamic Acid: Formed from the hydrolysis of cinnamoyl chloride.
Unreacted Aniline: If the reaction did not go to completion.
Diacylated Aniline: Where two cinnamoyl groups have reacted with the aniline nitrogen.
Cinnamic Anhydride: Can form if cinnamoyl chloride reacts with the carboxylate salt of cinnamic acid.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for identifying the presence of these impurities.[2]
Q3: What is the role of the base in the Schotten-Baumann synthesis of N-aryl cinnamamides, and can the choice of base affect my reaction?
The base, typically aqueous sodium hydroxide, pyridine, or triethylamine, plays a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[3] This is essential because the HCl can protonate the unreacted aniline, forming an unreactive ammonium salt and thereby reducing the yield.[4] The choice and concentration of the base can influence the reaction rate and the formation of side products. An excess of a strong base like NaOH can promote the hydrolysis of the cinnamoyl chloride.
Troubleshooting Guide: Minimizing Side Products
This section provides a detailed approach to troubleshooting and minimizing the formation of common side products during N-aryl cinnamamide synthesis.
Issue 1: Formation of Cinnamic Acid via Hydrolysis of Cinnamoyl Chloride
Causality: Cinnamoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and a base.[5][6] If the reaction conditions are not carefully controlled, a significant portion of the acyl chloride can be converted back to cinnamic acid, which will then need to be removed during purification.
Troubleshooting Strategies:
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.
Controlled Addition of Base: If using an aqueous base, add it slowly and at a low temperature (0-5 °C) to control the exotherm and minimize hydrolysis.[1]
Choice of Base: Consider using a non-aqueous organic base like pyridine or triethylamine, which can act as a scavenger for HCl without introducing excess water.
Caption: Competing pathways of mono- and di-acylation of aniline.
Quantitative Data Summary
Parameter
Recommended Condition
Rationale
Potential Side Product if Not Optimized
Aniline:Cinnamoyl Chloride Ratio
1.1 : 1.0
Ensures complete consumption of the acyl chloride.
Unreacted cinnamoyl chloride, Diacylation
Temperature
0-5 °C
Minimizes hydrolysis of cinnamoyl chloride and controls exotherm.
Cinnamic acid
Base
Pyridine or Triethylamine
Non-aqueous, scavenges HCl effectively.
Cinnamic acid (with excess aq. NaOH)
Solvent
Anhydrous Dichloromethane or THF
Minimizes water content.
Cinnamic acid
Experimental Protocols
Protocol 1: Synthesis of N-phenylcinnamamide
This protocol is a general guideline and may require optimization for specific substituted anilines.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5-10 mL per mmol of aniline).
Addition of Base: Add triethylamine (1.2 eq) to the aniline solution.
Cooling: Cool the mixture to 0 °C in an ice bath.
Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the cinnamoyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
[2]6. Workup:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (to remove excess aniline and triethylamine), saturated NaHCO₃ solution (to remove any cinnamic acid), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure N-phenylcinnamamide.
[7][8]
Protocol 2: Preparation of Cinnamoyl Chloride
If starting from cinnamic acid, cinnamoyl chloride can be prepared as follows:
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), add cinnamic acid (1.0 eq).
Addition of Thionyl Chloride: Carefully add thionyl chloride (1.5 eq) to the flask.
[9]3. Reaction: Heat the mixture at reflux (around 80 °C) for 1-2 hours, or until the evolution of gas ceases.
[9]4. Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride can often be used in the next step without further purification.
[9]
Workflow for N-Aryl Cinnamamide Synthesis and Purification
Caption: General workflow for the synthesis and purification of N-aryl cinnamamides.
References
CN105777531A - Method for preparing cinnamoyl chloride from silicon tetrachloride - Google P
Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE - Vedantu. [Link]
What is the Schottan-Baumann reaction? - Quora. [Link]
Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors - MDPI. [Link]
Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. [Link]
21.4: Chemistry of Acid Halides - Chemistry LibreTexts. [Link]
Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. [Link]
2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. [Link]
The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles. [Link]
What Happens When Aniline Reacts with Acetyl Chloride | Class 12 Chemistry Reaction | UP Board 2026 - YouTube. [Link]
Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents Contents - The Royal Society of Chemistry. [Link]
Technical Support Center: N-(3-chlorophenyl)cinnamamide Stability and pH Effects
Welcome to the technical support center for N-(3-chlorophenyl)cinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(3-chlorophenyl)cinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical factor of pH in influencing the stability of N-(3-chlorophenyl)cinnamamide, offering field-proven insights and validated protocols to ensure the integrity of your research.
Introduction: Understanding the Stability of N-(3-chlorophenyl)cinnamamide
N-(3-chlorophenyl)cinnamamide belongs to the cinnamamide class of compounds, which are known for a range of biological activities.[1][2][3] The stability of such compounds is paramount for accurate experimental results and for the development of viable pharmaceutical formulations. A key environmental factor that can significantly impact the chemical integrity of N-(3-chlorophenyl)cinnamamide is pH. The amide linkage in the molecule is susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions. Understanding the kinetics and pathways of this degradation is crucial for designing robust experiments and formulations.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions like extreme pH, temperature, and oxidation.[4] Such studies help in identifying potential degradation products and establishing degradation pathways.[4]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of N-(3-chlorophenyl)cinnamamide.
Q1: My assay results for N-(3-chlorophenyl)cinnamamide are inconsistent. Could pH be a factor?
A1: Absolutely. Inconsistent assay results are a common indicator of compound instability. N-(3-chlorophenyl)cinnamamide, like other cinnamamides, is prone to hydrolysis, and the rate of this degradation is highly dependent on the pH of your solution. If your experimental buffers or solutions are not carefully controlled for pH, you may be observing varying degrees of degradation, leading to fluctuating measurements of the parent compound. It is crucial to use well-buffered solutions and to monitor the pH throughout your experiment.
Q2: What is the likely degradation pathway for N-(3-chlorophenyl)cinnamamide at different pH values?
A2: The primary degradation pathway for N-(3-chlorophenyl)cinnamamide under both acidic and basic conditions is the hydrolysis of the amide bond.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding cinnamic acid and 3-chloroaniline.
Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the 3-chloroaniline anion (a poor leaving group, but the reaction can still proceed, especially at higher pH and temperature), which is then protonated by the solvent to form 3-chloroaniline and the cinnamate salt.
Q3: What pH range is considered optimal for maintaining the stability of N-(3-chlorophenyl)cinnamamide in solution?
A3: While specific long-term stability data for N-(3-chlorophenyl)cinnamamide is not extensively published, based on the general behavior of amide-containing compounds, a neutral pH range (approximately pH 6.0-8.0) is generally recommended to minimize both acid and base-catalyzed hydrolysis. To determine the precise optimal pH for your specific application, a pH-rate profile study is advised. This involves assessing the degradation rate of the compound across a wide range of pH values.
Q4: How can I prepare stock solutions of N-(3-chlorophenyl)cinnamamide to ensure maximum stability?
A4: For stock solutions, it is advisable to use a non-aqueous, aprotic solvent where the compound is soluble and hydrolysis is minimized. Suitable solvents could include dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to further reduce the rate of any potential degradation. When preparing aqueous working solutions from the stock, use a buffer at the optimal pH immediately before the experiment.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem
Potential Cause
Troubleshooting Steps
Unexpected peaks in my HPLC chromatogram.
Degradation of N-(3-chlorophenyl)cinnamamide.
1. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the unexpected peaks. The expected degradation products are cinnamic acid and 3-chloroaniline.[5] 2. Review Solution pH: Measure the pH of your sample and mobile phase. Ensure they are within a neutral and stable range. 3. Sample Preparation: Prepare samples immediately before analysis. If samples need to be stored, keep them at a low temperature and in a buffered solution at the optimal pH.
Loss of compound over time in my cell culture experiment.
Hydrolysis in the cell culture medium.
1. Medium pH: Cell culture media are typically buffered around pH 7.4, but this can change due to cellular metabolism. Monitor the pH of your medium during the experiment. 2. Time-Course Experiment: Perform a time-course stability study of N-(3-chlorophenyl)cinnamamide in your cell culture medium (without cells) to quantify the rate of degradation under your experimental conditions. 3. Dosing Strategy: Consider more frequent dosing of the compound to maintain the desired concentration if degradation is significant over the experimental duration.
Poor solubility of N-(3-chlorophenyl)cinnamamide in my aqueous buffer.
The compound is inherently hydrophobic.
1. Co-solvents: Consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your buffer to increase solubility. Be sure to run appropriate vehicle controls in your experiments. 2. pH Adjustment: While being mindful of stability, slight adjustments to the pH might improve solubility. However, this should be balanced with the potential for increased degradation. 3. Formulation Aids: For in vivo or other specialized applications, formulation strategies using excipients like cyclodextrins may be explored.
Experimental Protocols
Protocol 1: pH-Rate Profile Study for N-(3-chlorophenyl)cinnamamide
This protocol outlines a method to determine the stability of N-(3-chlorophenyl)cinnamamide across a range of pH values.
1. Preparation of Buffers:
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use appropriate buffer systems for each pH (e.g., citrate for acidic, phosphate for neutral, and borate for basic pH).
2. Preparation of Stock and Working Solutions:
Prepare a concentrated stock solution of N-(3-chlorophenyl)cinnamamide in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
For each pH buffer, prepare a working solution by diluting the stock solution to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
3. Incubation:
Incubate the working solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
4. Sample Analysis:
Immediately analyze the aliquots using a validated stability-indicating HPLC method.[6] The method should be able to separate the parent compound from its degradation products.
Quantify the peak area of N-(3-chlorophenyl)cinnamamide at each time point.
5. Data Analysis:
For each pH, plot the natural logarithm of the concentration of N-(3-chlorophenyl)cinnamamide versus time.
The slope of this line will give you the observed degradation rate constant (k_obs) at that pH.
Plot log(k_obs) versus pH to generate the pH-rate profile. This will visually represent the pH of maximum stability.
Diagram: Experimental Workflow for pH-Rate Profile Study
Caption: Workflow for determining the pH-rate profile of N-(3-chlorophenyl)cinnamamide.
Diagram: Proposed Degradation Pathway
Caption: Hydrolysis of N-(3-chlorophenyl)cinnamamide under acidic and basic conditions.
References
R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]
ResearchGate. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Available from: [Link]
MDPI. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Available from: [Link]
MDPI. Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Available from: [Link]
MDPI. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Available from: [Link]
PubMed. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Available from: [Link]
ResearchGate. Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Available from: [Link]
National Institutes of Health. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Available from: [Link]
SciSpace. Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity. Available from: [Link]
Royal Society of Chemistry. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Available from: [Link]
SciELO Colombia. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Available from: [Link]
MDPI. Analytical Methods for Nanomaterial Determination in Biological Matrices. Available from: [Link]
MDPI. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Available from: [Link]
Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3'-Chlorocinnamanilide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for elucidating molecular structures. The fragmentation patterns generated, particularly unde...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for elucidating molecular structures. The fragmentation patterns generated, particularly under electron ionization (EI), offer a veritable fingerprint of a compound. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3'-chlorocinnamanilide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation pathway grounded in established principles of mass spectrometry and supported by experimental data from structurally analogous compounds. This comparative approach will not only illuminate the expected fragmentation behavior of 3'-chlorocinnamanilide but also provide a framework for interpreting the mass spectra of related anilide compounds.
The Foundation: Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1] This energy causes the molecule to eject an electron, forming a molecular ion (M⁺•) that is also a radical cation.[1] The excess energy often leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral species. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), provides a characteristic pattern that is invaluable for structure elucidation.[2] Key fragmentation pathways include alpha-cleavage, McLafferty rearrangement, and cleavage of bonds at heteroatoms.[2][3][4]
The Subject Molecule: 3'-Chlorocinnamanilide
3'-Chlorocinnamanilide is an amide composed of a cinnamoyl group and a 3-chloroaniline moiety. Its structure contains several features that will dictate its fragmentation pattern: an α,β-unsaturated carbonyl system, an amide linkage, and a chloro-substituted aromatic ring.
Predicted Fragmentation Pathway of 3'-Chlorocinnamanilide
The fragmentation of 3'-chlorocinnamanilide is anticipated to be dominated by cleavage of the amide bond, a common pathway for this class of compounds.[5][6] The α,β-unsaturation in the cinnamoyl portion provides resonance stabilization to the resulting acylium ion.[5]
The major predicted fragmentation steps are as follows:
Formation of the Molecular Ion (M⁺•): Upon electron ionization, 3'-chlorocinnamanilide will lose an electron to form the molecular ion. The molecular weight of 3'-chlorocinnamanilide (C₁₅H₁₂ClNO) is approximately 257.7 g/mol . The molecular ion peak would therefore be expected at m/z 257 (for ³⁵Cl) and m/z 259 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.
Alpha-Cleavage at the Amide Bond: The most favorable initial fragmentation is the cleavage of the N-CO bond.[5][6] This results in the formation of a stable cinnamoyl cation (m/z 131) and a 3-chloroaniline radical.
Fragmentation of the Cinnamoyl Cation (m/z 131): The cinnamoyl cation is expected to undergo further fragmentation, consistent with the known fragmentation of cinnamaldehyde and related compounds.[7] This includes the loss of carbon monoxide (CO) to form the styryl cation (C₈H₇⁺) at m/z 103.[7] Subsequent loss of acetylene (C₂H₂) would lead to the phenyl cation (C₆H₅⁺) at m/z 77.[7]
Formation of the 3-Chlorophenyl Isocyanate Radical Cation: An alternative fragmentation pathway could involve a rearrangement followed by cleavage to form the 3-chlorophenyl isocyanate radical cation (m/z 153).
Cleavage of the Anilide Portion: Fragmentation can also be initiated by cleavage within the 3-chloroaniline moiety, although this is generally less favored than amide bond cleavage.
The proposed fragmentation pathway is visually represented in the following diagram:
Caption: Predicted EI-MS fragmentation pathway of 3'-chlorocinnamanilide.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of related molecules.
Compound
Key Fragments (m/z) and Interpretation
Reference
Cinnamanilide
m/z 223 (M⁺•): Molecular ion.m/z 131: Cinnamoyl cation (base peak), from N-CO cleavage.m/z 103: Styryl cation, from loss of CO from m/z 131.m/z 93: Aniline radical cation.m/z 77: Phenyl cation, from loss of C₂H₂ from m/z 103.
Predicted based on amide fragmentation rules[5][6]
3'-Chlorocinnamanilide
m/z 257/259 (M⁺•): Molecular ion.m/z 131: Cinnamoyl cation, from N-CO cleavage.m/z 103: Styryl cation, from loss of CO from m/z 131.m/z 127/129: 3-Chloroaniline radical cation.m/z 77: Phenyl cation, from loss of C₂H₂ from m/z 103.
Predicted
Cinnamaldehyde
m/z 132 (M⁺•): Molecular ion.m/z 131 (M-1): Loss of H•, often the base peak.m/z 103: Loss of CHO from M⁺• or CO from M-1.m/z 77: Phenyl cation.
The comparison highlights the expected prominence of the cinnamoyl cation (m/z 131) and its subsequent fragments (m/z 103 and 77) in the mass spectrum of 3'-chlorocinnamanilide. The presence of the chlorine atom in the anilide ring is expected to shift the mass of the anilide-containing fragments by 34 Da (the difference between Cl and H) but should not fundamentally alter the primary amide bond cleavage.
Experimental Protocol for EI-MS Analysis
The following is a generalized protocol for acquiring an EI-MS spectrum of 3'-chlorocinnamanilide.
Objective: To obtain the electron ionization mass spectrum of 3'-chlorocinnamanilide for structural elucidation.
Instrumentation:
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.
Materials:
3'-Chlorocinnamanilide sample
High-purity solvent (e.g., dichloromethane or ethyl acetate)
Helium carrier gas (high purity)
Procedure:
Sample Preparation:
Prepare a dilute solution of 3'-chlorocinnamanilide (approximately 1 mg/mL) in a suitable volatile solvent.
Instrument Setup:
GC Conditions:
Injector Temperature: 250 °C
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Inject 1 µL of the sample solution into the GC-MS.
Acquire data throughout the GC run.
Data Analysis:
Identify the chromatographic peak corresponding to 3'-chlorocinnamanilide.
Extract the mass spectrum for this peak.
Identify the molecular ion and major fragment ions.
Compare the obtained spectrum with the predicted fragmentation pattern.
The rationale for using 70 eV electron energy is that it is a standard condition that provides reproducible fragmentation patterns and allows for comparison with library spectra.[1][9] The GC inlet and MS source temperatures are chosen to ensure volatilization of the analyte without thermal degradation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the EI-MS fragmentation of 3'-chlorocinnamanilide. By leveraging fundamental principles of mass spectrometry and comparative data from analogous structures, we have constructed a robust hypothesis for its fragmentation pathway. The dominant features are expected to be the cinnamoyl cation at m/z 131 and its subsequent fragments at m/z 103 and 77, arising from the characteristic cleavage of the amide bond. This in-depth guide serves as a valuable resource for researchers working with cinnamoyl anilides and other related compounds, enabling more confident interpretation of their mass spectral data.
References
Vertex AI Search. (n.d.). McLafferty Rearrangement - Chemistry Steps.
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
Vertex AI Search. (n.d.). Alpha (α) Cleavage - Chemistry Steps.
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
National Institutes of Health. (n.d.). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides.
ResearchGate. (2022). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL.
National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
ChemicalBook. (n.d.). Cinnamaldehyde(104-55-2) IR Spectrum.
Emory University. (n.d.). Mass Spectrometry Ionization Methods.
verifying purity of N-(3-chlorophenyl)cinnamamide using TLC and LC-MS
Topic: Verifying Purity of N-(3-chlorophenyl)cinnamamide: A Comparative Guide to TLC and LC-MS Protocols Executive Summary For researchers synthesizing or sourcing N-(3-chlorophenyl)cinnamamide (also known as 3'-chloroci...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Verifying Purity of N-(3-chlorophenyl)cinnamamide: A Comparative Guide to TLC and LC-MS Protocols
Executive Summary
For researchers synthesizing or sourcing N-(3-chlorophenyl)cinnamamide (also known as 3'-chlorocinnamanilide), purity verification is critical due to the compound's potential biological activity in herbicide research and medicinal chemistry.[1] This guide compares two primary analytical techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[1]
TLC serves as the rapid, cost-effective "front-line" tool for reaction monitoring and qualitative assessment.
LC-MS provides the definitive "gold standard" for quantitative purity, structural confirmation, and impurity profiling (specifically differentiating the target from des-chloro or regioisomeric byproducts).[1]
Compound Profile & Analytical Context
Understanding the physicochemical properties of the analyte is the foundation of any robust analytical method.
TLC is the preferred method for monitoring the progress of the synthesis reaction (e.g., reaction of cinnamoyl chloride with 3-chloroaniline) and checking for gross impurities.[1]
Experimental Protocol
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.[2]
Mobile Phase Optimization:
Standard: Hexane : Ethyl Acetate (7:3 v/v).
Alternative (for higher resolution): Toluene : Ethyl Acetate (9:1 v/v).
Sample Preparation: Dissolve ~1 mg of product in 1 mL of Ethyl Acetate or Dichloromethane (DCM).
Visualization:
UV (254 nm): The conjugated cinnamoyl system quenches fluorescence strongly, appearing as a dark spot on a bright green background.
Iodine Chamber: General stain for organic compounds (yellow/brown spots).
Permanganate Dip: Stains the alkene double bond (brown spot on purple background).
Interpretation & Limitations
Rf Value: The amide product is typically mid-polar (Rf ~0.3–0.5 in 7:3 Hex/EtOAc).
Impurities:
3-Chloroaniline (Starting Material): More polar than the amide (lower Rf) and may streak; stains distinctly with ninhydrin.
Cinnamic Acid (Hydrolysis byproduct): Very polar (stays near baseline) unless acid is added to the mobile phase.
Limitation: TLC cannot definitively distinguish between the meta-chloro (target) and para-chloro isomers if cross-contamination occurs.[1]
LC-MS is required for final purity assignment (>95% purity criteria) and to confirm the presence of the chlorine atom via isotopic abundance.[1]
Experimental Protocol
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid.
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5–7 minutes (Lipophilic compound elutes late).
Ionization: Electrospray Ionization (ESI) in Positive (+) Mode .
The amide nitrogen protonates readily to form [M+H]⁺.
Data Analysis (Self-Validating Logic)
To confirm identity, the spectrum must satisfy three criteria:
Retention Time (RT): Single sharp peak eluting at high organic percentage (e.g., >60% ACN).
Base Peak: m/z 258.1 (corresponding to the ³⁵Cl isotope).
Isotope Pattern: A secondary peak at m/z 260.1 with approximately 33% intensity of the base peak.
Failure Mode: If the 260 peak is missing, the product is likely unsubstituted cinnamamide. If the ratio is 1:1, a bromine atom may be present (incorrect starting material).
The following diagram illustrates the decision logic for validating N-(3-chlorophenyl)cinnamamide.
Figure 1: Decision tree for the purification and validation of N-(3-chlorophenyl)cinnamamide.
References
Synthesis & General Properties of Cinnamamides
Luo, J., et al. (2019). "Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide." ResearchGate. Available at:
Note: Provides structural analogs and crystallographic data relevant to the cinnamamide scaffold.
LC-MS Methodologies for Cinnamic Derivatives
Mottaghipisheh, J., et al. (2024). "Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives... Using UPLC-Q-TOF-MSE."[1] PubMed Central. Available at: [1]
Note: Validates the use of ESI+ and C18 columns for cinnamamide deriv
TLC Visualization & Mobile Phases
Asian Journal of Research in Chemistry. (2010). "TLC Densitometry Method for Determination of Cinnamaldehyde." Available at: [1]
Note: Establishes Toluene:Ethyl Acet
Physical Property Data (Melting Points & Solubility)
Sigma-Aldrich.[4] "Cinnamamide, predominantly trans - Product Specification." Available at: [1]
Note: Provides benchmark melting point data (148-150°C) for the unsubstituted parent compound.
Comparative Guide: Cytotoxicity of Cinnamamide Derivatives on HeLa Cells
Executive Summary This guide provides a technical analysis of cinnamamide derivatives as emerging antiproliferative agents against HeLa (human cervical carcinoma) cells.[1][2] Unlike traditional chemotherapeutics that of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of cinnamamide derivatives as emerging antiproliferative agents against HeLa (human cervical carcinoma) cells.[1][2] Unlike traditional chemotherapeutics that often suffer from non-selectivity, cinnamamide scaffolds offer a tunable platform for targeted cytotoxicity. This analysis synthesizes data on novel synthetic derivatives, comparing their IC
potency against standard-of-care agents like Cisplatin and Erlotinib, and elucidates the primary mechanisms of action involving mitochondrial destabilization and ROS-mediated apoptosis.
Chemical Landscape & Structural Classification
The cinnamamide pharmacophore (
) combines the lipophilic cinnamoyl backbone with a modifiable amide terminus. This structure allows for extensive Structure-Activity Relationship (SAR) optimization.
We categorize the most promising derivatives into three classes based on recent high-impact studies:
Heterocyclic Cinnamoyl Hybrids: Fusion of the cinnamoyl moiety with biologically active heterocycles (e.g., thienopyrimidines) to enhance kinase inhibition.
Chimeric Gallate-Cinnamamides: Hybrids combining gallic acid (ROS scavenger/inducer) with cinnamamides to exploit metabolic vulnerabilities in cancer cells.
Metal-Coordinated Cinnamamides: Cobalt or Copper complexes utilizing cinnamamide ligands to enable photo-activated cytotoxicity (Photodynamic Therapy - PDT).
Comparative Cytotoxicity Analysis
The following table aggregates IC
data from distinct comparative studies. Lower IC values indicate higher potency. Note the orders-of-magnitude difference between the heterocyclic hybrids and simple natural analogues.
Table 1: Comparative IC
Values of Cinnamamide Derivatives vs. Standards in HeLa Cells
Compound Class
Specific Derivative
IC (HeLa)
Reference Standard
Relative Potency
Mechanism Highlight
Heterocyclic Hybrid
Compound 59e (6-Cinnamoyl-thienopyrimidine)
0.004 μM
Erlotinib (7.48 μM)
1870x
Dual EGFR / ERK1/2 inhibition [1]
Heterocyclic Hybrid
Compound 59g (Analog of 59e)
0.033 μM
Erlotinib (7.48 μM)
226x
Tubulin polymerization inhibition [1]
Photo-Complex
Co-5 (Cobalt-Cinnamamide Complex)
2.30 μM*
Cisplatin (~5-10 μM)
~2-4x
ROS generation (Singlet Oxygen) [2]
Natural Polyphenol
Curcumin (Cinnamoyl dimer analog)
3.36 μM
N/A
Baseline
Multi-target modulation [3]
Chimeric Hybrid
Compound N6 (Gallate-Cinnamate)
7.26 μM
Cisplatin (Varied)
Comparable
Tubulin binding (Colchicine site) [4]
Simple Amide
Compound 5a (N-benzyl-p-coumaramide)
16.15 μg/mL**
Doxorubicin
Moderate
Radical scavenging / DNA interaction [5]
*Value under visible light irradiation (PDT effect). Dark toxicity is negligible (>100 μM).
**Approx. 60 μM (depending on MW), indicating lower potency than complex hybrids.
Key Insight:
Compound 59e demonstrates exceptional sub-nanomolar potency, significantly outperforming Erlotinib.[1] This suggests that the cinnamamide moiety, when positioned as a linker in a kinase-inhibitor scaffold, acts as a "warhead" that stabilizes binding in the ATP-binding pocket of EGFR.
Mechanistic Pathways
The cytotoxicity of these derivatives is rarely mono-mechanistic. The primary mode of death in HeLa cells is Intrinsic Apoptosis , triggered by two converging pathways:
Mitochondrial Destabilization: Lipophilic cinnamamides penetrate the mitochondrial outer membrane, disrupting the electron transport chain. This leads to a collapse of the Mitochondrial Membrane Potential (
).
ROS Overload: Derivatives (especially metal complexes and gallate hybrids) catalyze the production of Reactive Oxygen Species (ROS). HeLa cells, already under oxidative stress, cannot compensate, leading to DNA damage and activation of p53.
Visualization: Signaling Cascade
The following diagram illustrates the convergence of these pathways on the Caspase-3 executioner.
Caption: Dual-action mechanism where cinnamamide derivatives trigger ROS bursts and mitochondrial dysfunction, converging on Caspase-3 mediated apoptosis.
To ensure reproducibility when testing hydrophobic cinnamamide derivatives, the following protocol incorporates specific solubility controls often overlooked in standard guides.
Phase 1: Compound Preparation (Critical Step)
Solvent: Dissolve derivatives in 100% DMSO to create a 10 mM stock.
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which precipitate amides.
Working Solution: Dilute in complete DMEM media immediately prior to use. Final DMSO concentration must be < 0.5% to prevent solvent cytotoxicity masking the compound's effect.
Phase 2: MTT Cytotoxicity Assay (HeLa Specific)
Seeding: Plate HeLa cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
Treatment: Aspirate media. Add 100 μL of serial dilutions (e.g., 0.01 μM to 100 μM) of the derivative. Include:
Caption: Step-by-step workflow from synthesis to mechanistic validation, prioritizing solubility control and hit identification criteria.
Structure-Activity Relationship (SAR) Insights
Analysis of the most potent derivatives reveals three critical design rules for maximizing HeLa cytotoxicity:
Lipophilicity is Key: Derivatives with medium-length alkyl chains or hydrophobic aromatic rings (like the thienopyrimidine in 59e ) show superior cellular uptake compared to hydrophilic analogues.
Michael Acceptor Retention: The
-unsaturated carbonyl (the "enone" part of cinnamamide) is a Michael acceptor. It forms covalent bonds with thiol groups on cysteine residues of target proteins (e.g., tubulin, kinases). Reducing this double bond abolishes activity.
Halogen Substitution: Introduction of electron-withdrawing groups (Cl, F) on the cinnamoyl phenyl ring often enhances metabolic stability and binding affinity. For example, 4',5'-dichloro substitutions have been linked to increased potency [6].
References
Toolabi, M. et al. (2020). Synthesis and biological evaluation of 6-cinnamoyl-4-arylaminothienopyrimidines as dual EGFR/ERK1/2 inhibitors.
Hussain, A. et al. (2019).[3] Photo-activated cytotoxicity of cobalt(II) complexes with cinnamamide derivatives against cancer cell lines.
Mishra, S. et al. (2019).[4] Cytotoxicity screening of curcumin on HeLa cancer cell lines.[2][4][5] Journal of Entomology and Zoology Studies.
Saldívar-González, F. et al. (2022). Exploring the Gallic and Cinnamic Acids Chimeric Derivatives as Anticancer Agents over HeLa Cell Line.[2] Molecular Informatics.[6]
Bahrun, et al. (2022).[7] Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency.[7]
Li, W. et al. (2012). Synthesis and structure-activity relationship studies of cytotoxic cinnamic alcohol derivatives.
A Comparative Guide to the Crystallographic Data and X-ray Diffraction of N-aryl Cinnamamides for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of bioactive molecules is paramount to understanding their function and optimizing their properties. N-aryl cinnamamides, a class...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and materials science, the structural elucidation of bioactive molecules is paramount to understanding their function and optimizing their properties. N-aryl cinnamamides, a class of compounds known for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects, are no exception.[1][2] Their therapeutic potential is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. This guide provides an in-depth comparison of the crystallographic data of various N-aryl cinnamamides, supported by detailed experimental protocols for their synthesis, crystallization, and X-ray diffraction analysis, to empower researchers in their drug discovery and development endeavors.
The Significance of Crystal Structure in N-aryl Cinnamamide Function
The precise arrangement of atoms in a crystal lattice, determined through single-crystal X-ray diffraction, reveals crucial information about molecular conformation, intermolecular interactions, and packing motifs. For N-aryl cinnamamides, these structural features are not merely academic; they govern key pharmaceutical attributes such as solubility, stability, and bioavailability. Furthermore, understanding the spatial relationship between the N-aryl ring, the cinnamoyl backbone, and various substituents is fundamental to designing more potent and selective drug candidates.
Comparative Crystallographic Analysis of N-aryl Cinnamamides
To illustrate the structural diversity within this class of compounds, we present a comparative analysis of the crystallographic data for a selection of N-aryl cinnamamides. These examples, featuring different substitution patterns, highlight the influence of electronic and steric effects on the crystal packing and molecular geometry.
Influence of Substituents: The presence of different substituents on the N-aryl ring, such as the nitro group in N-(3-nitrophenyl)cinnamamide or the trifluoromethyl and methoxy groups in the benzamide examples, significantly impacts the unit cell parameters and crystal packing.
Molecular Conformation: The extended, nearly planar conformation is a common feature in many cinnamamides, facilitating π-π stacking interactions that contribute to the stability of the crystal lattice.[3]
Hydrogen Bonding: Intermolecular hydrogen bonds, particularly involving the amide N-H and carbonyl C=O groups, play a crucial role in directing the crystal packing and forming supramolecular assemblies.[7]
Experimental Protocols: From Synthesis to Structure
Achieving high-quality single crystals suitable for X-ray diffraction is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its crystal structure. The following protocols provide a comprehensive workflow for researchers.
Synthesis of N-aryl Cinnamamides
A common and effective method for the synthesis of N-aryl cinnamamides involves the acylation of a substituted aniline with cinnamoyl chloride.
Preparation of Cinnamoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamic acid and an excess of thionyl chloride.
Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride is typically used in the next step without further purification.
Amidation: Dissolve the crude cinnamoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
Addition of Aniline: Cool the solution in an ice bath and add a solution of aniline in the same solvent dropwise with stirring. An organic base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]
Caption: Workflow for the synthesis of N-aryl cinnamamides.
Crystallization of N-aryl Cinnamamides
The growth of single crystals of sufficient size and quality is often the most challenging step. The slow evaporation technique is a widely used and effective method for organic compounds.
Protocol: Single Crystal Growth by Slow Evaporation
Solvent Selection: Choose a solvent or a mixture of solvents in which the purified N-aryl cinnamamide has moderate solubility. A good starting point is the solvent used for recrystallization during purification.
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtration if necessary.
Crystal Growth: Transfer the solution to a clean vial or test tube. Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have grown, carefully remove them from the solution using a spatula or by decanting the mother liquor.
Caption: General workflow for single crystal growth by slow evaporation.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps in collecting and analyzing single-crystal X-ray diffraction data.
Protocol: X-ray Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperature).
Data Collection: The mounted crystal is placed on the diffractometer and centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated. Modern diffractometers equipped with CCD or CMOS detectors can collect a complete dataset in a matter of hours.[9] Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption. This step yields a file containing the Miller indices (h, k, l) and the corresponding integrated intensities and their standard uncertainties.
Structure Solution: The processed data is used to solve the crystal structure. For small molecules like N-aryl cinnamamides, direct methods are typically employed to determine the initial phases of the structure factors. This initial solution provides a preliminary electron density map.
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. Software such as SHELXL is commonly used for this purpose.[10][11] The refinement process involves adjusting atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors.
Validation: The final refined structure is validated to ensure its quality and correctness. This involves checking for residual electron density, analyzing the geometry of the molecule, and examining the agreement between the model and the data. The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[12]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
This guide provides a foundational framework for researchers and drug development professionals working with N-aryl cinnamamides. The comparative crystallographic data, coupled with detailed experimental protocols, offers a practical resource for synthesizing, crystallizing, and structurally characterizing these important compounds.
The continued exploration of the crystallographic landscape of N-aryl cinnamamides, with an expanding array of substituents, will undoubtedly provide deeper insights into their structure-activity relationships. This knowledge will be instrumental in the rational design of new derivatives with enhanced therapeutic efficacy and improved physicochemical properties, ultimately contributing to the advancement of medicine and materials science.
References
Lee, J.-S., Zeller, M., Warkad, S. D., & Nimse, S. B. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Molbank, 2019(4), M1091. [Link]
Firdaus, F., Yusuf, M., Le, T. K., & Thiemann, T. (2022). Development of trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics of their anticancer potency. Journal of the Iranian Chemical Society, 19(9), 3749-3760. [Link]
Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 15-19. [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents—a review. Current medicinal chemistry, 18(11), 1672-1703. [Link]
Al-Azawi, S. A. (2019). The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles. Journal of Heterocyclic Chemistry, 56(5), 1547-1553. [Link]
Lee, J.-S., Zeller, M., Warkad, S. D., & Nimse, S. B. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. [Link]
Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318. [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed, 30087242. [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. [Link]
Disposal Protocol: N-(3-Chlorophenyl)Cinnamamide Executive Summary & Immediate Action Do not dispose of N-(3-Chlorophenyl)cinnamamide down the drain. This compound is a halogenated organic amide. It requires specific seg...
Author: BenchChem Technical Support Team. Date: February 2026
Disposal Protocol: N-(3-Chlorophenyl)Cinnamamide
Executive Summary & Immediate Action
Do not dispose of N-(3-Chlorophenyl)cinnamamide down the drain.
This compound is a halogenated organic amide. It requires specific segregation from standard organic solvents to prevent the release of toxic acid gases (HCl/NOx) during incineration without appropriate scrubbing.
Spill Action: Isolate area, wear nitrile gloves and N95 mask, sweep solids (avoid dust), or absorb solutions with vermiculite.
Chemical Profile & Hazard Identification
Before disposal, verify the chemical identity to ensure regulatory compliance. The presence of the chlorine atom on the N-phenyl ring dictates the waste stream.
Warning [1][2][3] • H315: Causes skin irritation [3] • H319: Causes serious eye irritation [3] • H412: Harmful to aquatic life with long-lasting effects
Senior Scientist Insight:
The "Halogen Rule": Unlike standard cinnamamide, the 3-chlorophenyl moiety introduces a halogen. When incinerated, this generates hydrogen chloride (HCl) gas. Standard "Organic Waste" streams often go to fuel blending for cement kilns which may not have the acid gas scrubbers required for halogenated waste. Mis-sorting this chemical puts the disposal facility at risk of regulatory violation and equipment corrosion.
Pre-Disposal Segregation Strategy
Proper segregation is the primary defense against laboratory accidents.
Incompatibility Matrix
Do NOT Mix With: Strong oxidizers (e.g., Peroxides, Nitric Acid), Strong Bases.
Safe to Mix With: Other halogenated organic solvents (DCM, Chloroform) if in solution.
Waste Stream Decision Logic
The following diagram illustrates the critical decision points for segregating this specific compound.
Figure 1: Waste segregation logic tree. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the chlorinated solute mandates disposal in the Halogenated stream.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)
Use this for expired shelf stocks or solid synthesis products.
PPE Required: Nitrile gloves, safety glasses, lab coat. (Respiratory protection recommended if dust is visible).
Container Selection: Wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.
Packaging:
Do not pour loose powder directly into a large drum.
Place the chemical in a sealable bag (Ziploc) or its original vial.
Note: Clearly write "Contains Chlorine" to alert the disposal vendor.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)
Use this for mother liquors or dissolved samples.
Container Selection: Amber glass bottle or HDPE carboy (Jerrycan).
Constraint: Ensure the cap is vented if there is any risk of ongoing reaction (unlikely with this stable amide, but good practice).
Solvent Compatibility:
If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Waste" carboy.
If the solvent is Methanol or Acetone : Do NOT pour into the "Non-Halogenated/Flammable" carboy. The chlorinated solute contaminates the entire non-halogenated keg. You must pour this mixture into the Halogenated Waste carboy.
Labeling:
List all solvents (e.g., "Methanol 90%, Water 5%").
In the event of a benchtop spill, follow this containment workflow to prevent lab contamination.
Figure 2: Emergency spill response workflow. Emphasis is placed on preventing dust generation for solids.
Cleanup Steps:
Isolate: Alert nearby personnel.
Protect: Wear double nitrile gloves.
Contain:
Solids: Cover with a damp paper towel to prevent dust, then wipe up.
Liquids: Surround with absorbent pads.
Decontaminate: Wash the surface with a soap/water solution (the amide is lipophilic; water alone will not clean it effectively).
Disposal: All cleanup materials (gloves, wipes, pads) must go into the Solid Hazardous Waste bin, not the regular trash.
Regulatory & Compliance References
Ensure compliance with local regulations (EPA RCRA in the US, REACH in EU).
EPA (United States): This chemical falls under "Halogenated Organic Wastes". It likely does not have a specific "U" or "P" list code unless pure and unused, but is regulated under characteristic waste guidelines if it exhibits toxicity.
Incineration Requirement: 40 CFR 264.343 (Performance standards for incinerators) mandates 99% removal of HCl, which is why the "Halogenated" tag is non-negotiable.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 592652, 3-Chlorocinnamanilide. Retrieved from [Link]
U.S. Environmental Protection Agency. HWIR: Waste Identification and Listing. Retrieved from [Link]